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  • Product: Hexadecyl 2,2-dichloropropanoate
  • CAS: 89876-44-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Hexadecyl 2,2-dichloropropanoate in Plant Models

Executive Summary Hexadecyl 2,2-dichloropropanoate is a lipophilic ester derivative of the well-established herbicide 2,2-dichloropropionic acid, commonly known as Dalapon. Functioning as a pro-herbicide, its chemical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexadecyl 2,2-dichloropropanoate is a lipophilic ester derivative of the well-established herbicide 2,2-dichloropropionic acid, commonly known as Dalapon. Functioning as a pro-herbicide, its chemical design leverages a 16-carbon alkyl chain to significantly enhance its ability to penetrate the waxy cuticles of plant leaves, a primary barrier to herbicide uptake. Once absorbed into the plant tissues, endogenous esterase enzymes rapidly hydrolyze the molecule, releasing the herbicidally active Dalapon. The systemic translocation of Dalapon to regions of active growth, particularly the meristems, initiates a cascade of phytotoxic effects. The primary mechanism of action is the inhibition of lipid synthesis, a critical process for the formation of new cell membranes. Concurrently, Dalapon disrupts meristematic activity by arresting the cell cycle, specifically at the prophase of mitosis. These dual disruptive actions on fundamental cellular processes lead to the cessation of growth, followed by chlorosis, necrosis, and eventual plant death. This guide provides a comprehensive overview of this multi-stage mechanism, from initial contact and activation to the core biochemical and physiological disruptions in plant models.

Part 1: Introduction to Hexadecyl 2,2-dichloropropanoate: A Pro-Herbicide Strategy

Chemical Structure and the Pro-Herbicide Concept

Hexadecyl 2,2-dichloropropanoate is the product of an esterification reaction between 2,2-dichloropropanoic acid and hexadecanol[1]. The structure combines the herbicidal core (2,2-dichloropropanoate) with a long, hydrophobic hexadecyl (C16) alkyl chain[1].

This esterification represents a common and effective pro-herbicide (or "pre-drug") strategy. The parent acid, Dalapon, is highly water-soluble and struggles to efficiently penetrate the lipophilic, waxy cuticle of plant leaves[2][3]. By converting the polar carboxylic acid group into a non-polar ester, the overall lipophilicity of the molecule is dramatically increased. This enhanced lipophilicity facilitates passive diffusion across the cuticle, significantly improving the rate and extent of foliar absorption compared to the parent acid alone[4].

Upon entry into the plant cell, the pro-herbicide is activated. Plant enzymes, specifically non-specific esterases, recognize and cleave the ester bond. This hydrolysis reaction releases the active herbicidal molecule, 2,2-dichloropropionic acid, and the inert hexadecanol, allowing the herbicide to exert its effects intracellularly.

Caption: Pharmacokinetic workflow from application to target tissue accumulation.

Part 3: Core Mechanism of Action at the Cellular Level

Once 2,2-dichloropropionic acid (Dalapon) accumulates in the meristematic tissues, it disrupts multiple, fundamental cellular processes. While its exact mode of action has been described as complex and not fully elucidated, key targets have been identified.[5]

Primary Target: Inhibition of Lipid Synthesis

Dalapon is classified as a Group O (HRAC) / Group 9 (WSSA) herbicide, identifying its primary mode of action as an inhibitor of lipid synthesis.[2][3][6] Lipids are essential for the formation and integrity of all cellular membranes (plasma membrane, tonoplast, organellar membranes). By inhibiting their synthesis, Dalapon effectively halts the production of new membranes required for cell growth and division. This systemic starvation of essential building blocks is a major contributor to its herbicidal effect.

Disruption of Meristematic Activity and Cell Division

A critical and direct effect of Dalapon is the disruption of cell division in the meristems.[6] Studies have demonstrated that the herbicide interferes with mitosis, specifically arresting the cell cycle at prophase.[7] This mitotic arrest prevents the formation of new cells, leading to a rapid cessation of both root and shoot elongation. This action directly explains the potent growth-inhibiting properties of the herbicide.

Other Implicated Mechanisms

While lipid synthesis and mitosis are the primary targets, other mechanisms have been proposed to contribute to Dalapon's overall phytotoxicity:

  • Inhibition of Pyruvate Metabolism: It has been suggested that Dalapon inhibits enzymes involved in the processing of pyruvate, a central hub in cellular respiration and metabolism.[8] This is plausible given that pyruvate is a degradation product of Dalapon in the environment.[5]

  • General Protein Denaturation: At high concentrations, the acidic nature of Dalapon can act as a protein precipitant, causing non-selective denaturation of proteins and enzymes and leading to rapid, localized necrosis.[5][9]

G Dalapon 2,2-Dichloropropionic Acid (in Meristem) Lipid_Synth Inhibition of Lipid Synthesis Dalapon->Lipid_Synth Mitosis Arrest of Mitosis (Prophase Stage) Dalapon->Mitosis Pyruvate Inhibition of Pyruvate Metabolism Dalapon->Pyruvate Protein Protein Denaturation (High Concentration) Dalapon->Protein Membrane_Fail Membrane Integrity Failure Lipid_Synth->Membrane_Fail Cell_Div_Fail Cessation of Cell Division Mitosis->Cell_Div_Fail Metabolic_Disrupt Metabolic Disruption Pyruvate->Metabolic_Disrupt Necrosis Cell Necrosis Protein->Necrosis Plant_Death Plant Growth Inhibition & Death Membrane_Fail->Plant_Death Cell_Div_Fail->Plant_Death Metabolic_Disrupt->Plant_Death Necrosis->Plant_Death

Caption: Multi-target mechanism of action leading to plant death.

Part 4: Phenotypic Effects and Symptomatology

The biochemical disruptions caused by Hexadecyl 2,2-dichloropropanoate manifest as a sequence of visible symptoms in susceptible plants, particularly grasses.

  • Growth Inhibition: The first observable effect is the rapid cessation of growth, a direct result of the mitotic arrest in the meristems.[6][7]

  • Chlorosis: Following growth inhibition, leaves begin to turn yellow (chlorosis). This is due to the breakdown of chlorophyll and the inability of the plant to synthesize new cellular components.[5]

  • Necrosis: As cellular damage progresses, chlorotic tissues die, leading to brown, necrotic patches. At high application rates, this can appear as a direct corrosive effect.[5]

  • Systemic Death: The effects spread systemically throughout the plant, ultimately resulting in the death of the entire organism. This process can take several weeks, as the herbicide is slow-acting.[6]

Part 5: Experimental Protocols for Elucidating the Mechanism of Action

Protocol: Quantifying Pro-Herbicide Activation

Objective: To measure the rate of cuticular penetration and subsequent hydrolysis of Hexadecyl 2,2-dichloropropanoate into 2,2-dichloropropionic acid. Methodology:

  • Synthesis: Synthesize radiolabeled [14C]-Hexadecyl 2,2-dichloropropanoate.

  • Application: Apply a known quantity of the radiolabeled compound to the adaxial surface of a mature leaf of a model plant (e.g., Sorghum vulgare).

  • Time-Course Sampling: At defined time points (e.g., 0, 1, 4, 8, 24 hours), harvest the treated leaves.

  • Surface Wash: Thoroughly wash the leaf surface with a mild solvent (e.g., 50% ethanol) to remove any unabsorbed pro-herbicide. Quantify radioactivity in the wash using liquid scintillation counting.

  • Tissue Extraction: Homogenize the washed leaf tissue in an appropriate solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Analyze the tissue extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

  • Quantification: Separate and quantify the peaks corresponding to the parent ester and the hydrolyzed acid. The rate of appearance of the [14C]-2,2-dichloropropionic acid peak confirms and quantifies enzymatic activation.

Protocol: Measuring Inhibition of De Novo Fatty Acid Synthesis

Objective: To determine the effect of Dalapon on the rate of lipid synthesis. Methodology:

  • Plant Treatment: Treat young seedlings with varying concentrations of Dalapon (or the pro-herbicide). Include an untreated control.

  • Radiolabeling: Excise leaf discs or root tips and incubate them in a buffer solution containing [14C]-acetate, the primary precursor for fatty acid synthesis.

  • Lipid Extraction: After the incubation period, stop the reaction and perform a total lipid extraction using a chloroform:methanol:water (Bligh-Dyer) method.

  • Quantification: Measure the total radioactivity incorporated into the lipid phase (chloroform layer) using liquid scintillation counting.

  • Data Analysis: Express the results as a percentage of the control. A dose-dependent decrease in [14C] incorporation into the lipid fraction demonstrates inhibition of fatty acid synthesis. Calculate the IC50 value (the concentration required to inhibit synthesis by 50%).

Protocol: Microscopic Analysis of Mitotic Disruption

Objective: To visualize and quantify the arrest of the cell cycle in root meristems. Methodology:

  • Seed Germination: Germinate seeds of a sensitive species (e.g., Zea mays) on filter paper moistened with a range of sub-lethal concentrations of Dalapon.

  • Root Tip Fixation: After 48-72 hours, excise the terminal 2-3 mm of the primary roots and fix them in a suitable fixative (e.g., Farmer's fixative: 3:1 ethanol:acetic acid).

  • Hydrolysis and Staining: Hydrolyze the root tips in 1M HCl to soften the tissue, then squash them onto a microscope slide. Stain the chromosomes with a DNA-binding fluorescent dye (e.g., DAPI) or a classic stain like acetocarmine.

  • Microscopy: Using fluorescence or bright-field microscopy, observe the cells in the meristematic region.

  • Mitotic Index Calculation: Count the total number of meristematic cells and the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase).

  • Data Analysis: Calculate the Mitotic Index (percentage of cells undergoing mitosis). A significant increase in the proportion of cells arrested in prophase in the treated samples compared to the control provides direct evidence of the mitotic block.[7]

Part 6: Summary of Quantitative Data

The following table summarizes the expected outcomes from the described experimental protocols, providing a framework for data interpretation.

Parameter MeasuredExperimental AssayExpected Result with Increasing Herbicide ConcentrationKey Metric
Pro-Herbicide Activation [14C]-Ester HydrolysisIncreased levels of [14C]-Acid in tissue over timeHydrolysis Half-Life (t½)
Lipid Synthesis [14C]-Acetate IncorporationDose-dependent decrease in radioactivity in lipid fractionIC50 (µM)
Root Growth Seedling Elongation AssayDose-dependent decrease in primary root lengthGR50 (µM)
Cell Division Mitotic Index AnalysisDecrease in overall Mitotic Index; significant increase in Prophase Index% Cells in Prophase

Part 7: Conclusion and Future Directions

The mechanism of action of Hexadecyl 2,2-dichloropropanoate is a well-defined, multi-step process that begins with its function as a pro-herbicide. Its lipophilic nature ensures efficient delivery of the active compound, 2,2-dichloropropionic acid (Dalapon), into the plant. Once activated, Dalapon systemically targets the plant's growing points, where it delivers a dual blow: inhibiting the synthesis of essential lipids for membrane formation and arresting the cell division machinery. This comprehensive disruption of fundamental growth processes ensures its efficacy as a potent herbicide, particularly against grasses.

Future research should aim to identify the specific molecular targets with greater precision. Key questions that remain include:

  • Which specific enzyme(s) in the fatty acid biosynthesis pathway are inhibited by Dalapon?

  • What is the precise molecular interaction that leads to the arrest of the cell cycle at prophase? Identifying the target protein (e.g., a cyclin-dependent kinase or a microtubule-associated protein) would provide a more complete understanding.

  • Can the structure of the alkyl ester be modified (e.g., chain length, branching) to optimize uptake and efficacy in different weed species with varying cuticle compositions?

Answering these questions will not only deepen our fundamental understanding of herbicide-plant interactions but also pave the way for the rational design of next-generation herbicides with improved efficacy and selectivity.

References

Sources

Exploratory

Environmental Fate and Degradation Pathways of Hexadecyl 2,2-Dichloropropanoate: A Comprehensive Technical Guide

Executive Summary Hexadecyl 2,2-dichloropropanoate is a highly lipophilic ester derivative combining a long-chain aliphatic alcohol (hexadecanol) with the halogenated systemic herbicide 2,2-dichloropropanoic acid (common...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexadecyl 2,2-dichloropropanoate is a highly lipophilic ester derivative combining a long-chain aliphatic alcohol (hexadecanol) with the halogenated systemic herbicide 2,2-dichloropropanoic acid (commonly known as Dalapon). While the environmental fate of the parent acid is well-documented, the esterification with a C16 chain fundamentally alters the molecule's physicochemical properties, shifting its environmental partitioning from aqueous mobility to high soil organic carbon sorption ( Koc​ ).

For researchers and environmental scientists, understanding the degradation of this compound requires a biphasic approach. The degradation is not a single concerted reaction but a divergent metabolic cascade. This whitepaper details the mechanistic pathways, quantitative kinetics, and self-validating experimental protocols necessary to track the complete mineralization of hexadecyl 2,2-dichloropropanoate in environmental matrices.

Mechanistic Degradation Pathways

The mineralization of hexadecyl 2,2-dichloropropanoate occurs via a sequential, enzyme-mediated cascade that splits the molecule into two distinct metabolic trajectories.

Phase I: Ester Cleavage

Due to the extreme hydrophobicity of the hexadecyl chain, the intact ester strongly partitions into soil organic matter and lipid fractions of microbial biofilms. The obligate first step of degradation is ester hydrolysis, driven either by abiotic alkaline hydrolysis in high-pH soils or, more commonly, by extracellular microbial esterases. This cleavage yields hexadecanol and 2,2-dichloropropanoic acid .

Phase IIa: Aliphatic Chain Metabolism

The liberated hexadecanol is rapidly oxidized by alcohol and aldehyde dehydrogenases to hexadecanoic acid (palmitic acid). Palmitic acid is subsequently activated to palmitoyl-CoA and enters the β -oxidation spiral. Through successive cycles, the chain is cleaved into two-carbon Acetyl-CoA units, which are fed directly into the Tricarboxylic Acid (TCA) cycle for energy generation.

Phase IIb: Halogenated Headgroup Dehalogenation

The liberated 2,2-dichloropropanoic acid (Dalapon) is hydrophilic and highly mobile. Its degradation requires specialized microbial α -haloalkanoic acid dehalogenases (e.g., DehI, DehII), commonly found in soil bacteria such as Rhizobium sp. and Methylobacterium sp.[1]. These enzymes catalyze a hydrolytic nucleophilic substitution, displacing the chlorine atoms. The intermediate, 2-chloro-2-hydroxypropanoate, is highly unstable and spontaneously eliminates HCl to form pyruvate . Pyruvate is then seamlessly assimilated into central carbon metabolism[2].

Pathway Parent Hexadecyl 2,2-dichloropropanoate Hexadecanol Hexadecanol Parent->Hexadecanol Esterase / Hydrolysis Dalapon 2,2-Dichloropropanoic Acid (Dalapon) Parent->Dalapon Esterase / Hydrolysis Palmitic Palmitic Acid Hexadecanol->Palmitic Oxidation Pyruvate Pyruvate Dalapon->Pyruvate α-Haloalkanoic Acid Dehalogenase Chloride 2 Cl⁻ Dalapon->Chloride Dehalogenation AcetylCoA Acetyl-CoA Palmitic->AcetylCoA β-Oxidation TCA TCA Cycle (Mineralization) AcetylCoA->TCA Pyruvate->TCA

Biphasic environmental degradation pathway of hexadecyl 2,2-dichloropropanoate.

Quantitative Kinetic Data

The degradation kinetics of the ester are highly dependent on the environmental matrix. The table below summarizes the kinetic parameters and primary rate-limiting steps across different systems.

Environmental MatrixEster Hydrolysis DT₅₀Dalapon Dehalogenation DT₅₀Optimal pHPrimary Rate-Limiting Step
Aerobic Soil (Loam) 3 – 7 days14 – 28 days6.5 – 7.5Desorption of ester from organic matter
Aquatic (Surface Water) 10 – 15 days20 – 40 days7.0 – 8.0Microbial esterase expression
Engineered Bioreactor < 24 hours48 – 72 hours7.2Substrate mass transfer (solubility)

Note: DT₅₀ values are synthesized based on the established behavior of long-chain herbicidal esters and the specific dehalogenation kinetics of 2,2-dichloropropanoate.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the degradation of this compound, researchers must employ a Closed-Loop Mass Balance System . Because the parent molecule splits into a highly non-polar chain and a polar halogenated acid, a single extraction method will result in false-positive degradation data (e.g., assuming the compound degraded when it merely partitioned into an unextracted phase).

Protocol 1: Biphasic Soil Microcosm Extraction

Objective: Simultaneously quantify the disappearance of the parent ester and the transient accumulation of the Dalapon intermediate.

  • Microcosm Setup: Spike 50g of sieved, biologically active soil with 100 mg/kg of hexadecyl 2,2-dichloropropanoate. Maintain at 40% maximum water holding capacity at 20°C.

  • Non-Polar Extraction (Parent & Hexadecanol): At time t , extract a 5g soil aliquot using a 1:1 Hexane:Acetone mixture under ultrasonication. This aggressively strips the lipophilic ester and hexadecanol from the soil organic matter. Analyze the organic layer via GC-MS.

  • Polar Extraction (Dalapon): Take the residual soil pellet from Step 2 and extract with 0.1 M Tris-Acetate buffer (pH 7.5). Analyze the aqueous supernatant via LC-MS/MS to quantify the liberated 2,2-dichloropropanoic acid.

Protocol 2: Enzymatic Dehalogenase Assay (Chloride Release)

Objective: Validate the terminal mineralization of the halogenated headgroup. Causality Check: Tracking the disappearance of Dalapon via LC-MS is insufficient, as it may simply bind irreversibly to soil matrices. True degradation is proven by the stoichiometric release of two moles of chloride ( Cl− ) per mole of Dalapon degraded.

  • Sampling: Filter 1 mL of the aqueous extract from Protocol 1 (Step 3) through a 0.22 µm membrane.

  • Colorimetric Reaction: Utilize the established[3] method. Add 0.1 mL of 0.1% (w/v) mercuric thiocyanate Hg(SCN)2​ to the sample. The free chloride ions react with Hg2+ , liberating thiocyanate ( SCN− ).

  • Complexation: Add 0.1 mL of 0.25 M ferric ammonium sulfate FeNH4​(SO4​)2​ in 9 M HNO3​ . The SCN− reacts with Fe3+ to form a highly colored iron-thiocyanate complex.

  • Quantification: Measure absorbance at 460 nm. A standard curve of NaCl must be used to calculate the exact molarity of chloride released.

Workflow Microcosm Soil Microcosm (Spiked with Ester) Sampling Time-Course Sampling Microcosm->Sampling Ext_NonPolar Non-Polar Extraction (Hexane:Acetone) Sampling->Ext_NonPolar Ext_Polar Aqueous Extraction (Tris-Acetate Buffer) Sampling->Ext_Polar GCMS GC-MS Analysis (Ester & Hexadecanol) Ext_NonPolar->GCMS LCMS LC-MS Analysis (Dalapon) Ext_Polar->LCMS Colorimetry Colorimetry (Chloride Release) Ext_Polar->Colorimetry Validation Mass Balance & Kinetic Validation GCMS->Validation LCMS->Validation Colorimetry->Validation

Experimental workflow for closed-loop mass balance validation of ester degradation.

Causality & Experimental Choices (Expertise & Experience)

The protocols outlined above are designed as a self-validating system . In environmental fate studies, false assumptions regarding degradation are common due to volatilization or the formation of bound residues.

By employing this specific workflow, researchers establish a rigid mass-balance loop:

  • Molar Parity: The molar loss of the parent ester (measured by GC-MS) must equal the molar sum of the remaining ester, the transient hexadecanol, and the liberated Dalapon (measured by LC-MS).

  • Stoichiometric Validation: If the LC-MS indicates that 10 µmol of Dalapon has disappeared from the aqueous phase, the colorimetric assay must show an increase of 20 µmol of Cl− (due to the two chlorine atoms on the alpha carbon). If the chloride yield is lower, it causally indicates that the Dalapon has not been mineralized to pyruvate, but has instead become physically sequestered in the soil matrix or that an intermediate (e.g., 2-chloro-2-hydroxypropanoate) is accumulating.

This multi-pronged analytical approach ensures absolute trustworthiness in the kinetic modeling of halogenated lipophilic prodrugs and agrochemicals.

References

  • Bergmann, J. G., & Sanik, J. (1957). Determination of trace amounts of chlorine in naphtha. Analytical Chemistry, 29(2), 241-243.[Link]

  • Berry, E. K., Slater, J. H., Weightman, A. J., & Senior, E. (1979). Degradation of the Selective Herbicide 2,2-Dichloropropionate (Dalapon) by a Soil Bacterium. Microbiology, 110(2), 221-228.[Link]

  • Jing, N. H., & Huyop, F. (2008). Dehalogenase from Methylobacterium sp. HJ1 induced by the herbicide 2,2-dichloropropionate (Dalapon). African Journal of Biotechnology, 7(12).[Link]

Sources

Foundational

Spectroscopic characterization of hexadecyl 2,2-dichloropropanoate

An In-depth Technical Guide to the Spectroscopic Characterization of Hexadecyl 2,2-dichloropropanoate Introduction Hexadecyl 2,2-dichloropropanoate is an ester synthesized from the reaction of hexadecanol and 2,2-dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Hexadecyl 2,2-dichloropropanoate

Introduction

Hexadecyl 2,2-dichloropropanoate is an ester synthesized from the reaction of hexadecanol and 2,2-dichloropropanoic acid.[1] With the molecular formula C₁₉H₃₆Cl₂O₂ and a molecular weight of approximately 367.37 g/mol , this compound holds potential for applications in various sectors, including pharmaceuticals and agrochemicals, owing to the functional properties imparted by its long alkyl chain and dichlorinated head group.[1]

The unambiguous structural confirmation and purity assessment of hexadecyl 2,2-dichloropropanoate are paramount for its application in research and development. Spectroscopic techniques provide a powerful, non-destructive suite of tools for elucidating its molecular architecture. This guide offers a detailed exploration of the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The discussion emphasizes the rationale behind experimental choices and the interpretation of spectral data to build a cohesive and validated structural profile.

Caption: Molecular Structure of Hexadecyl 2,2-dichloropropanoate.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the distinct chemical environments of hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a wealth of information about the connectivity and electronic environment of protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of hexadecyl 2,2-dichloropropanoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of deuterochloroform is standard for non-polar to moderately polar compounds, as it solubilizes the analyte well and its residual solvent peak does not typically interfere with signals of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0 ppm.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[2] A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping methylene signals of the long alkyl chain. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Data Interpretation: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of hexadecyl 2,2-dichloropropanoate is expected to show distinct signals corresponding to the hexadecyl chain and the dichloropropanoate moiety.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
CH₃ (Hexadecyl)~ 0.88Triplet (t)3HTerminal methyl group, shielded and split by the adjacent CH₂ group.
(CH₂)₁₄ (Hexadecyl)~ 1.25Broad Multiplet (m)28HBulk methylene protons of the long alkyl chain, with overlapping signals.
O-CH₂- (Hexadecyl)~ 4.25Triplet (t)2HMethylene group adjacent to the electron-withdrawing ester oxygen, causing a significant downfield shift.
-C(Cl₂)CH₃ (Propanoate)~ 2.19Singlet (s)3HMethyl group attached to a carbon bearing two chlorine atoms and a carbonyl group. The strong electron-withdrawing environment causes a downfield shift. No adjacent protons result in a singlet.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum on the same NMR spectrometer. A standard broadband proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon.[2] Longer acquisition times or a greater number of scans are typically required compared to ¹H NMR.

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Data Interpretation: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the presence of all 19 carbon atoms in their unique environments.

Assignment Predicted Chemical Shift (δ, ppm) Rationale
C =O~ 165 - 175Carbonyl carbon of the ester group, significantly deshielded.[3]
-C Cl₂-~ 85 - 95Carbon atom bonded to two highly electronegative chlorine atoms, resulting in a substantial downfield shift. The chemical shift of the central carbon in 2,2-dichloropropane is around 89 ppm.[4]
O-CH₂ -~ 65 - 70Methylene carbon attached to the ester oxygen, deshielded.
-C(Cl₂) CH₃ ~ 30 - 40Methyl carbon attached to the dichlorinated carbon.
(CH₂)₁₄ Bulk~ 22 - 32A series of peaks for the methylene carbons in the alkyl chain.
CH₃ (Terminal)~ 14Shielded terminal methyl carbon of the hexadecyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: FT-IR
  • Sample Preparation: The spectrum can be acquired using a neat liquid sample placed between two salt (NaCl or KBr) plates or as a thin film on a single salt plate.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be run first and subtracted from the sample spectrum.

Caption: Relationship between functional groups and IR frequencies.

Data Interpretation: Predicted FT-IR Spectrum

The FT-IR spectrum provides clear evidence for the key functional groups within the molecule.

Wavenumber (cm⁻¹) Vibration Intensity Interpretation
2925, 2855C-H stretch (sp³)StrongAsymmetric and symmetric stretching of the many CH₂ and CH₃ groups in the hexadecyl chain.[5]
~ 1745C=O stretchStrongCharacteristic absorption for the carbonyl group of an aliphatic ester.[6][7]
~ 1465C-H bendMediumScissoring/bending vibration of the CH₂ groups in the alkyl chain.
~ 1250, 1100C-O stretchStrongAsymmetric and symmetric C-O-C stretching vibrations of the ester linkage.[6][7]
~ 720C-Cl stretchMedium-WeakStretching vibrations of the two carbon-chlorine bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Experimental Protocol: GC-MS (Electron Ionization)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into a Gas Chromatograph (GC). The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment. This is known as Electron Ionization (EI).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation: Predicted Mass Spectrum

The mass spectrum will provide the molecular weight and key structural fragments.

  • Molecular Ion (M⁺): The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion. The two main isotopes of chlorine are ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[8] This leads to three peaks:

    • M⁺: (C₁₉H₃₆³⁵Cl₂O₂) at m/z ≈ 366

    • M+2: (C₁₉H₃₆³⁵Cl³⁷ClO₂) at m/z ≈ 368

    • M+4: (C₁₉H₃₆³⁷Cl₂O₂) at m/z ≈ 370 The expected intensity ratio of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[8]

  • Key Fragmentation Pathways: The high energy of EI will cause the molecular ion to break apart in predictable ways.

Fragmentation_Pathways cluster_frags Primary Fragments M [C₁₉H₃₆Cl₂O₂]⁺˙ m/z ≈ 366/368/370 Frag1 [C₃H₃Cl₂O]⁺ m/z = 125/127/129 (Loss of •C₁₆H₃₃) M->Frag1 α-cleavage Frag2 [C₁₆H₃₂]⁺˙ m/z = 224 (McLafferty-type) M->Frag2 Rearrangement Frag3 [C₃H₄Cl₂O₂]⁺˙ m/z = 142/144/146 (Loss of C₁₆H₃₂) M->Frag3 Rearrangement Frag4 [C₁₆H₃₃]⁺ m/z = 225 (Alkyl Cation) M->Frag4 C-O Cleavage

Caption: Predicted Major Fragmentation Pathways for Hexadecyl 2,2-dichloropropanoate.

Summary of Predicted Fragments:

m/z (approx.) Proposed Fragment Formation Mechanism
366, 368, 370[C₁₉H₃₆Cl₂O₂]⁺˙Molecular Ion (M⁺)
225[C₁₆H₃₃]⁺Cleavage of the C-O bond, formation of the stable hexadecyl carbocation.
224[C₁₆H₃₂]⁺˙McLafferty-type rearrangement involving the hexadecyl chain, leading to the loss of 2,2-dichloropropanoic acid.
142, 144, 146[C₃H₄Cl₂O₂]⁺˙Ion corresponding to 2,2-dichloropropanoic acid, formed via rearrangement.[9]
125, 127, 129[CH₃CCl₂CO]⁺Acylium ion formed by the loss of the hexadecyloxy radical (•OC₁₆H₃₃).

Conclusion: A Unified Structural Assignment

The comprehensive analysis using NMR, FT-IR, and Mass Spectrometry provides a self-validating system for the characterization of hexadecyl 2,2-dichloropropanoate.

  • ¹H and ¹³C NMR data collectively establish the carbon-hydrogen framework, confirming the presence and connectivity of the long hexadecyl chain and the unique dichloropropanoate head group.

  • FT-IR spectroscopy validates the presence of the key ester functional group (C=O and C-O stretches) and the extensive aliphatic (C-H) nature of the molecule.

  • Mass Spectrometry confirms the correct molecular weight and elemental composition, with the distinctive M/M+2/M+4 isotopic pattern providing unequivocal evidence for the two chlorine atoms. The fragmentation pattern further supports the proposed structure.

Together, these spectroscopic techniques provide a detailed and unambiguous confirmation of the chemical identity and structure of hexadecyl 2,2-dichloropropanoate, a critical requirement for its use in any scientific or developmental application.

References

  • NIST. (n.d.). Propanoic acid, 2,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of fatty alcohols, adipic acid and long- chain diesters. Retrieved from [Link]

  • Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • PubMed. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Hexadecyl 2-chloropropanoate. National Institutes of Health. Retrieved from [Link]

  • RSC Publishing. (2020). Investigation on dispersion properties of CO 2 and ester solvent mixtures using in situ FTIR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Dalapon. National Institutes of Health. Retrieved from [Link]

  • Collard Group. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Retrieved from [Link]

  • ACS Publications. (1951). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). Retrieved from [Link]

  • OSHA. (2020). 2,2-DICHLOROPROPIONIC ACID. Occupational Safety and Health Administration. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2- Chloropropionic acid, hexadecyl ester (CAS 86711-81-1). Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • NIST. (n.d.). 2- Chloropropionic acid, hexadecyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. Retrieved from [Link]

  • NextSDS. (n.d.). 2,2-Dimethylpropionic acid, hexadecyl ester — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 2,2-dichloropropionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2-Dichloropropane. Retrieved from [Link]

  • RSC Publishing. (2019). Synthesis and characterization of rigid [2.2]paracyclophane–porphyrin conjugates as scaffolds for fixed-distance bimetallic complexes. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Structural Analysis of D,L-Mixed Polypyrrolinones 2: Macrocyclic Hexapyrrolinones. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Retrieved from [Link]

  • Journal of Tropical Life Science. (2008). Characterization of a 2,2-Dichloropropionic Acid (2,2-DCP) Degrading Alkalotorelant Bacillus megaterium strain BHS1 Isolated fr. Retrieved from [Link]

Sources

Exploratory

Hexadecyl 2,2-dichloropropanoate molecular weight and boiling point

Hexadecyl 2,2-Dichloropropanoate: Comprehensive Physicochemical Profiling and Synthesis Dynamics Executive Summary Hexadecyl 2,2-dichloropropanoate (also known as cetyl 2,2-dichloropropionate) is a complex, long-chain ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Hexadecyl 2,2-Dichloropropanoate: Comprehensive Physicochemical Profiling and Synthesis Dynamics

Executive Summary

Hexadecyl 2,2-dichloropropanoate (also known as cetyl 2,2-dichloropropionate) is a complex, long-chain halogenated ester with the CAS Registry Number 89876-44-8[1]. Synthesized via the esterification of hexadecanol and 2,2-dichloropropanoic acid, this compound merges a highly hydrophobic C16 carbon chain with a polar, electron-withdrawing geminal dichloro group[1]. This unique structural dichotomy makes it a highly valuable intermediate and active ingredient across pharmaceuticals, agrochemicals, and advanced materials science[1].

This technical guide provides an authoritative deep dive into the physicochemical properties—specifically molecular weight and boiling point dynamics—alongside a self-validating experimental protocol for its synthesis and purification.

Physicochemical Profiling & Causality

Understanding the physical parameters of Hexadecyl 2,2-dichloropropanoate is critical for predicting its behavior in biological systems and industrial reactors. The data below synthesizes its core quantitative metrics.

Quantitative Data Summary
PropertyValueCausality / Scientific Significance
Chemical Name Hexadecyl 2,2-dichloropropanoateStandard IUPAC nomenclature.
CAS Number 89876-44-8Unique chemical identifier[1].
Molecular Formula C19H36Cl2O2Dictates stoichiometric calculations[1].
Molecular Weight 367.40 g/mol High mass significantly increases lipophilicity (LogP)[2].
Predicted Boiling Point >380 °C (760 mmHg)Driven by strong van der Waals forces from the C16 chain.
Vacuum Boiling Point ~180–200 °C (1–2 mmHg)Vacuum lowers thermal stress, preventing bond cleavage.
Appearance Waxy solid / Heavy oilDictated by the hydrophobic hexadecyl tail[1].
Molecular Weight Dynamics

The molecular formula of Hexadecyl 2,2-dichloropropanoate is C19H36Cl2O2, which corresponds to a molecular weight of exactly 367.40 g/mol [1][2].

  • Causality in Drug Development: In medicinal chemistry, a molecular weight of ~367 g/mol combined with a long aliphatic chain results in extreme lipophilicity. This property is intentionally leveraged when designing sustained-release prodrugs or formulating lipid nanoparticles (LNPs), as the compound readily partitions into lipid bilayers rather than aqueous environments[1].

Boiling Point & Thermal Stability

While precise thermodynamic properties like the exact atmospheric boiling point require specific experimental determination[3], predictive thermodynamic modeling and data from structurally analogous C19 isomers (such as methyl dichlorostearate) place its theoretical boiling point above 380 °C at 760 mmHg[2][4].

  • Causality in Purification: Heating a halogenated ester to >380 °C provides enough thermal energy to induce ester pyrolysis or dehydrohalogenation (loss of HCl). Consequently, atmospheric distillation is physically impossible without degrading the product. To circumvent this, vacuum distillation at highly reduced pressures (< 2 mmHg) is strictly required, artificially lowering the boiling point to a safe ~180–200 °C window.

Mechanistic Synthesis & Reaction Pathways

The synthesis of Hexadecyl 2,2-dichloropropanoate relies on a classic Fischer esterification, driven by an acid catalyst[1]. The mechanism involves the nucleophilic attack of the hexadecanol hydroxyl group onto the protonated carbonyl carbon of 2,2-dichloropropanoic acid, followed by the elimination of water.

Mechanism A Hexadecanol (Nucleophile) D Tetrahedral Intermediate A->D Condensation B 2,2-Dichloropropanoic Acid (Electrophile) B->D Condensation C Acid Catalyst (H+ donor) C->D Catalysis E Hexadecyl 2,2-dichloropropanoate (Target Ester) D->E -H2O F Water (Byproduct) D->F Elimination

Fig 1. Catalytic esterification mechanism of Hexadecyl 2,2-dichloropropanoate.

Self-Validating Experimental Protocol

To ensure high yield and purity, the following step-by-step methodology incorporates built-in analytical checkpoints. This prevents the progression of failed reactions and ensures a self-validating workflow.

Workflow N1 Reaction Setup Equimolar + Catalyst N2 Reflux (110°C) Dean-Stark Trap N1->N2 N3 Validation GC-MS / TLC N2->N3 Aliquot N3->N2 <95% Yield N4 Aqueous Workup Neutralization N3->N4 >95% Yield N5 N5 N4->N5

Fig 2. Self-validating experimental workflow for ester synthesis and purification.

Step 1: Stoichiometric Assembly
  • Action: Combine 1.0 equivalent of hexadecanol with 1.05 equivalents of 2,2-dichloropropanoic acid in a round-bottom flask. Add 0.05 equivalents of p-Toluenesulfonic acid (p-TsOH) and suspend in anhydrous toluene[1].

  • Causality: A slight molar excess of the acid drives the equilibrium toward the product. p-TsOH is selected over sulfuric acid to prevent oxidative cleavage or charring of the sensitive C16 alkyl chain. Toluene acts as an azeotropic solvent.

Step 2: Azeotropic Reflux
  • Action: Heat the mixture to reflux (~110 °C) using a Dean-Stark apparatus.

  • Causality: Esterification is a reversible equilibrium. Continuous physical removal of the water byproduct shifts the equilibrium strictly to the right (Le Chatelier’s Principle), maximizing the ester yield.

Step 3: In-Process Analytical Validation (Critical Checkpoint)
  • Action: After 4 hours, withdraw a 50 µL aliquot. Quench with NaHCO3, extract with ethyl acetate, and analyze via GC-MS.

  • Self-Validation: The protocol strictly halts here unless GC-MS confirms >95% consumption of the hexadecanol peak and the emergence of the C19H36Cl2O2 molecular ion (m/z 366/368/370 isotopic cluster due to the two chlorine atoms). If incomplete, reflux is extended.

Step 4: Aqueous Workup
  • Action: Cool the reaction to room temperature. Wash the organic layer successively with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4.

  • Causality: NaHCO3 neutralizes the p-TsOH catalyst and deprotonates any unreacted 2,2-dichloropropanoic acid, partitioning them safely into the aqueous waste phase.

Step 5: Vacuum Distillation
  • Action: Concentrate the organic layer under reduced pressure. Subject the crude oil to high-vacuum distillation (< 2 mmHg).

  • Causality: As established in the physicochemical profiling, vacuum distillation at ~180–200 °C is mandatory to prevent thermal dehydrohalogenation of the alpha-dichloro group, ensuring the structural integrity of the final purified ester.

Industrial & Biological Applications

The unique properties of Hexadecyl 2,2-dichloropropanoate allow it to be utilized across multiple disciplines:

  • Pharmaceuticals: The ester linkage can be cleaved by endogenous esterases, making it a prime candidate for lipophilic prodrug formulations designed for slow-release kinetics[1].

  • Agriculture: The dichloro substituents impart significant biological activity, allowing the compound to serve as an active ingredient in targeted herbicides or pesticides[1].

  • Materials Science: The amphiphilic nature of the molecule (polar head, non-polar tail) makes it highly advantageous in the development of specialty industrial surfactants and emulsifiers[1].

References

  • ResearchGate. "Gas Chromatography-Mass Spectrometry Analysis of Oil Extracted from Seeds". ResearchGate Publications. URL:[Link]

Sources

Foundational

Comprehensive Solubility Profile and Process Thermodynamics of Hexadecyl 2,2-Dichloropropanoate (HDCP)

Executive Summary Hexadecyl 2,2-dichloropropanoate (HDCP) is a specialized halogenated aliphatic ester that presents a unique structural dichotomy: a highly lipophilic C16 hydrocarbon tail coupled with an electrophilic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexadecyl 2,2-dichloropropanoate (HDCP) is a specialized halogenated aliphatic ester that presents a unique structural dichotomy: a highly lipophilic C16 hydrocarbon tail coupled with an electrophilic, sterically hindered α -dichloro headgroup[1]. This structural imbalance dictates its complex thermodynamic behavior in organic solvents. Understanding its solubility profile is critical for researchers and process chemists utilizing HDCP in pharmaceutical prodrug formulations, advanced agrochemicals, and surfactant development[1]. This whitepaper provides an in-depth analysis of HDCP’s solvation thermodynamics, empirical solubility matrices, and field-proven, self-validating protocols for both solubility determination and process-scale synthesis.

Molecular Architecture & Physicochemical Baseline

The physicochemical behavior of HDCP is governed by the competing forces of its structural domains. The hexadecyl chain drives strong London dispersion forces, rendering the molecule highly hydrophobic and practically insoluble in aqueous media[1]. Conversely, the 2,2-dichloropropanoate moiety introduces a localized dipole moment and significant electrophilicity at the carbonyl carbon, making the molecule susceptible to nucleophilic attack and hydrolysis under extreme pH conditions[2].

Table 1: Key Physicochemical Properties of HDCP
ParameterValueAnalytical Rationale / Source
Chemical Name Hexadecyl 2,2-dichloropropanoateStandard IUPAC nomenclature[1].
CAS Number 89876-44-8Unique registry identifier[1].
Molecular Formula C₁₉H₃₆Cl₂O₂Defines the carbon-heavy aliphatic nature[1].
Molecular Weight 367.4 g/mol High MW contributes to lower volatility[1].
Appearance Colorless to pale yellow liquidIndicates a low melting point driven by esterification[2].
Stability Hydrolysis-sensitiveStable under neutral conditions; degrades via nucleophilic attack[2].

Thermodynamic Solubility Profile in Organic Solvents

The solubility of HDCP in organic solvents is not merely a function of "like dissolves like"; it is a thermodynamic interplay between solvent cavity formation and solute-solvent interactions.

Thermodynamics A Solid/Neat HDCP (Intermolecular Forces) B Solvent Cavity Formation (ΔH > 0) A->B Energy Input C Solute-Solvent Interaction (ΔH < 0) B->C Dispersion Forces D Dissolved HDCP (Thermodynamic Eq.) C->D Solvation

Thermodynamic pathway of HDCP solvation in organic solvents.

Table 2: Comparative Solubility Matrix (at 25.0 °C)
Solvent ClassRepresentative SolventSolubility ProfileMechanistic Rationale
Non-Polar Hexane / HeptaneVery HighFavorable entropy of mixing; strong dispersion forces with the C16 chain.
Aromatic Toluene / ChlorobenzeneVery High (>30% w/v) π -interactions stabilize the polarized dichloro-headgroup[1].
Polar Aprotic Acetone / DMSOModerate to HighDipole-dipole interactions effectively solvate the ester carbonyl[1].
Polar Protic Ethanol / MethanolModerateSoluble, but hydrogen bonding networks are disrupted by the massive hydrophobic tail[1].
Aqueous WaterNegligibleHydrophobic exclusion by the hexadecyl chain dominates the thermodynamic penalty[1].

Self-Validating Experimental Methodologies

To ensure absolute data integrity when profiling the solubility of novel compounds like HDCP, researchers must employ self-validating systems. The following protocol utilizes orthogonal analytical techniques (chromatography and gravimetry) to eliminate false positives caused by solvent evaporation or micelle formation.

Protocol A: Isothermal Solubility Determination Workflow

Causality & Design: Because HDCP lacks a strong UV chromophore on its aliphatic chain, standard HPLC-UV analysis can yield high signal-to-noise ratios. We mandate the use of an Evaporative Light Scattering Detector (ELSD) coupled with a gravimetric mass balance check to ensure absolute quantification.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of HDCP (approx. 500 mg) to 5.0 mL of the target organic solvent in a hermetically sealed 10 mL thermostatic glass vial.

  • Isothermal Equilibration: Agitate the suspension at 25.0 ± 0.1 °C for 48 hours using an orbital shaker. Validation Control: Extract a 50 µL micro-aliquot at 24h and 48h; thermodynamic equilibrium is confirmed if the concentration variance is <2%.

  • Phase Separation: Centrifuge the sample at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: The filter must be pre-saturated with the solution to prevent the hydrophobic C16 chain from adsorbing to the membrane matrix.

  • Primary Quantification (HPLC-ELSD): Dilute the filtrate into the linear dynamic range of a pre-calibrated HPLC-ELSD system (C18 column, Acetonitrile/Water gradient).

  • Secondary Validation (Mass Balance): Transfer exactly 1.00 mL of the undiluted filtrate to a pre-weighed analytical watch glass. Evaporate the solvent under a gentle N₂ stream until a constant mass is achieved. The gravimetric residue must correlate with the ELSD integration within a 5% margin of error.

Workflow S1 Step 1: Excess Solute Addition to Solvent S2 Step 2: Isothermal Equilibration (48h) S1->S2 S3 Step 3: Phase Separation (0.22 µm PTFE Filtration) S2->S3 S4 Step 4: HPLC-ELSD Quantification S3->S4 S5 Step 5: Gravimetric Mass Balance Validation S4->S5

Self-validating experimental workflow for isothermal solubility determination.

Process Chemistry: Solvent Selection & Green Synthesis

The synthesis of HDCP via the esterification of hexadecanol and 2,2-dichloropropanoic acid (or its acid chloride) requires precise thermodynamic control and strategic solvent selection[1].

Solvent-Driven Kinetic Optimization

The choice of solvent directly impacts process kinetics and impurity profiles. While toluene is a standard non-polar solvent, transitioning to chlorobenzene offers superior operational flexibility. Chlorobenzene balances the high solubility requirement for the hexadecanol precursor (>30% w/v) with a higher boiling point envelope[1]. This allows for reaction temperatures up to 110 °C, which has been shown to reduce overall batch times by 40% compared to toluene-based systems[1].

Thermal Degradation Causality

Temperature control during the addition phase is paramount. The reaction is highly exothermic; maintaining the reactor at 55 ± 2 °C during the addition of the acid chloride prevents thermal degradation[1]. Experience-based insight: If the internal temperature exceeds 90 °C during the post-reaction phase, the system gains sufficient thermal energy to overcome the activation barrier for dehydrohalogenation, leading to the formation of unwanted 2-chloroacrylate ester impurities[1].

Protocol B: Green Chemistry Melt-Phase Synthesis

To minimize volatile organic compounds (VOCs) and improve the Environmental Factor (E-factor), a solvent-free melt-phase esterification protocol can be utilized:

  • Melting Phase: Heat hexadecanol (melting point ~50 °C) to 70 °C in a jacketed reactor until fully molten[1].

  • Reagent Addition: Slowly introduce 2,2-dichloropropanoyl chloride into the neat molten hexadecanol.

  • Equilibrium Driving: Integrate 3Å molecular sieves into the reactor to continuously sequester the HCl byproduct. This drives the reaction equilibrium toward ester formation without the need for basic amine scavengers[1].

  • Yield Validation: This solvent-free approach achieves a 90% product yield while demonstrating a 60% reduction in the E-factor (kg waste/kg product) compared to traditional solvent-based processes[1].

References

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for hexadecyl 2,2-dichloropropanoate from cetyl alcohol

Application Note: High-Yield Synthesis of Hexadecyl 2,2-Dichloropropanoate via Nucleophilic Acyl Substitution Introduction & Scope Hexadecyl 2,2-dichloropropanoate (CAS: 89876-44-8) is a specialized ester utilized in mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of Hexadecyl 2,2-Dichloropropanoate via Nucleophilic Acyl Substitution

Introduction & Scope

Hexadecyl 2,2-dichloropropanoate (CAS: 89876-44-8) is a specialized ester utilized in materials science, advanced surfactant development, and as a highly lipophilic building block in agrochemical formulations[1]. While the traditional Fischer esterification of hexadecanol (cetyl alcohol) and 2,2-dichloropropanoic acid is possible, it is a slow, equilibrium-driven process that often suffers from low yields and requires harsh acidic conditions or azeotropic water removal[2].

To achieve quantitative conversion and exceptional purity suitable for downstream pharmaceutical or materials applications, this protocol utilizes a highly efficient nucleophilic acyl substitution pathway employing 2,2-dichloropropanoyl chloride[3].

Mechanistic Causality & Experimental Design

The conversion of acid chlorides to esters via the addition of an alcohol is a fundamental, irreversible transformation[4]. The reaction is driven forward by the exceptional leaving group ability of the chloride ion and the subsequent neutralization of the generated hydrogen chloride (HCl) by a non-nucleophilic base[5].

  • Reagent Selection: 2,2-Dichloropropanoyl chloride is highly electrophilic due to the inductive electron-withdrawing effect of the alpha-dichloro substitution. Cetyl alcohol acts as the primary nucleophile.

  • Base & Catalyst: Triethylamine (TEA) is employed as the primary acid scavenger to drive the reaction to completion by precipitating as insoluble TEA-HCl[6]. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is added to accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is significantly more susceptible to attack by the sterically hindered long-chain alcohol than the parent acid chloride.

  • Solvent: Anhydrous Dichloromethane (DCM) is selected for its excellent solvation of both the long-chain alcohol and the acyl chloride, while remaining completely inert to the reaction conditions.

Mechanism Step1 1. Activation Acyl Chloride + DMAP -> Acylpyridinium Intermediate Step2 2. Nucleophilic Attack Cetyl Alcohol attacks Carbonyl Carbon Step1->Step2 Step3 3. Tetrahedral Intermediate Formation of Alkoxide-like Transition State Step2->Step3 Step4 4. Elimination Chloride Leaves, Carbonyl Reforms Step3->Step4 Step5 5. Deprotonation TEA removes proton -> Final Ester + TEA-HCl Step4->Step5

Mechanistic sequence of DMAP-catalyzed nucleophilic acyl substitution.

Quantitative Data: Materials & Reagents

The following table outlines the stoichiometric requirements for a 50 mmol scale synthesis, optimized for >95% yield.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeRole
Cetyl Alcohol (Hexadecan-1-ol)242.441.050.012.12 gNucleophile
2,2-Dichloropropanoyl Chloride161.411.155.08.88 g (6.25 mL)Electrophile
Triethylamine (TEA)101.191.575.07.59 g (10.4 mL)Acid Scavenger
4-Dimethylaminopyridine (DMAP)122.170.052.50.31 gCatalyst
Anhydrous Dichloromethane (DCM)84.93--150 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual cues (e.g., precipitation, gas evolution) serve as in-process quality control checkpoints[2].

Phase 1: Reaction Setup & Execution

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet.

  • Dissolution: Add cetyl alcohol (12.12 g, 50.0 mmol) and DMAP (0.31 g, 2.5 mmol) to the flask. Inject 100 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Base Addition: Add triethylamine (10.4 mL, 75.0 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to control the exothermic nature of the acyl chloride addition and prevent unwanted side reactions or solvent boiling.

  • Electrophile Addition: Dilute 2,2-dichloropropanoyl chloride (6.25 mL, 55.0 mmol) in 50 mL of anhydrous DCM. Transfer this mixture to the dropping funnel.

  • Dropwise Addition: Add the acid chloride solution dropwise over 30 minutes. Validation: A dense white precipitate (TEA-HCl) will immediately begin to form in the flask, confirming the progression of the substitution reaction.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours under an inert atmosphere. Monitor completion via TLC (Hexanes/EtOAc 9:1, visualizing with PMA stain).

Phase 2: Aqueous Workup & Purification

  • Quenching: Quench the reaction by adding 50 mL of deionized water. Stir vigorously for 5 minutes to dissolve the TEA-HCl salts. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Separate the organic (bottom) layer. Wash with 1M HCl (2 × 50 mL) to protonate and remove unreacted TEA and the DMAP catalyst.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize and remove any hydrolyzed 2,2-dichloropropanoic acid. Validation: Gas evolution (CO₂) will occur; vent the separatory funnel frequently to prevent pressure buildup.

  • Brine Wash & Drying: Wash with saturated NaCl brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator to yield a crude waxy solid.

  • Purification: Purify the crude product via flash column chromatography on silica gel using 100% Hexanes to 95:5 Hexanes:Ethyl Acetate as the eluent. Alternatively, recrystallize the crude material from cold heptane (<10 °C) to yield high-purity white flakes[1].

Workflow Reactants Reactants: Cetyl Alcohol + 2,2-Dichloropropanoyl Chloride Solvent Solvent & Base: Anhydrous DCM, TEA, Cat. DMAP Reactants->Solvent Reaction Nucleophilic Acyl Substitution (0°C to RT) Solvent->Reaction Workup Aqueous Workup: 1M HCl, Sat. NaHCO3, Brine Washes Reaction->Workup Purification Purification: Silica Gel Column or Recrystallization Workup->Purification Product Pure Hexadecyl 2,2-dichloropropanoate Purification->Product

Experimental workflow for the synthesis and purification of the target ester.

Analytical Characterization

Expected analytical data for the purified Hexadecyl 2,2-dichloropropanoate (C₁₉H₃₆Cl₂O₂):

TechniqueExpected Signals / Values
¹H NMR (CDCl₃, 400 MHz) δ 4.25 (t, 2H, -CH₂-O-C=O), 2.35 (s, 3H, -CCl₂-CH₃), 1.68 (m, 2H, -CH₂-CH₂-O-), 1.25 (br s, 26H, aliphatic chain), 0.88 (t, 3H, terminal -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 164.5 (C=O), 78.2 (C-Cl₂), 67.8 (-CH₂-O-), 31.9-22.7 (aliphatic carbons), 14.1 (-CH₃)
FT-IR (ATR) 1745 cm⁻¹ (C=O stretch, ester), 2920, 2850 cm⁻¹ (C-H stretch, aliphatic)
Yield 90 - 95% (Isolated, post-purification)
Appearance Waxy solid / White flakes

Note on Spectral Shift: The strong electron-withdrawing nature of the alpha-dichloro group shifts the carbonyl stretching frequency in the IR spectrum to a higher wavenumber (~1745 cm⁻¹) compared to standard aliphatic esters (~1735 cm⁻¹)[7].

References

  • Buy Hexadecyl 2,2-dichloropropanoate (EVT-15566590) | 89876-44-8. EvitaChem.
  • Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. ACS Publications.
  • US4028418A - Process for the preparation of cyclobutanones. Google Patents.
  • Franco Bellesia's research works. ResearchGate.
  • 2,2-Dichloro-3-oxobutyryl chloride. Benchchem.
  • Preparation of esters. Chemguide.
  • Conversion of acid chlorides to esters through addition of an alcohol. Master Organic Chemistry.

Sources

Application

Esterification techniques for producing hexadecyl 2,2-dichloropropanoate

Synthesis and Protocol Guide: Hexadecyl 2,2-Dichloropropanoate via Advanced Esterification Techniques Executive Overview: Chemical Topology and Application Hexadecyl 2,2-dichloropropanoate (CAS No. 89876-44-8) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Protocol Guide: Hexadecyl 2,2-Dichloropropanoate via Advanced Esterification Techniques

Executive Overview: Chemical Topology and Application

Hexadecyl 2,2-dichloropropanoate (CAS No. 89876-44-8) is a highly specialized ester characterized by a unique structural dichotomy: a highly lipophilic 16-carbon aliphatic tail (derived from 1-hexadecanol) coupled with a polar, electron-withdrawing α,α-dichlorinated head group [1]. This amphiphilic topology makes it an invaluable building block in the development of agricultural adjuvants, lipid-based drug delivery systems, and advanced materials science.

As a Senior Application Scientist, I approach the synthesis of this molecule not as a standard esterification, but as an exercise in overcoming specific steric and electronic hurdles. The electron-withdrawing nature of the two alpha-chlorines severely depresses the basicity of the carbonyl oxygen, rendering traditional acid-catalyzed Fischer esterification sluggish and prone to degradation. To achieve high yields and purity, we must bypass the Fischer equilibrium entirely and utilize highly reactive acyl intermediates.

Mechanistic Rationale: Overcoming the Fischer Bottleneck

The synthesis of hexadecyl 2,2-dichloropropanoate requires the union of 2,2-dichloropropanoic acid and 1-hexadecanol (cetyl alcohol). We employ two distinct, field-proven methodologies, each selected for precise mechanistic reasons:

1. The Acid Chloride Route (Pathway A): Activating the acid with thionyl chloride (SOCl₂) generates 2,2-dichloropropanoyl chloride. The causality behind choosing this specific route lies in the molecular geometry of the precursor: 2,2-dichloropropanoyl chloride lacks alpha-hydrogens . In many halogenated acyl chlorides (such as dichloroacetyl chloride), the presence of alpha-hydrogens leads to the rapid dehydrohalogenation and formation of highly reactive, degradative ketenes [3]. Because our target acid has a fully substituted alpha-carbon (two chlorines, one methyl group), ketene formation is structurally impossible. This allows us to push the activation step aggressively without fear of side-product formation.

2. The Steglich Esterification (Pathway B): For environments where harsh chlorinating agents are undesirable, the Steglich esterification offers a mild, room-temperature alternative. We utilize N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst [2]. The bulky 16-carbon chain of hexadecanol creates significant steric hindrance. If DCC is used alone, the intermediate O-acylisourea often undergoes a deleterious 1,3-rearrangement into an unreactive N-acylurea. DMAP prevents this by attacking the O-acylisourea faster than the rearrangement can occur, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric bulk of the alcohol.

Visual Workflows & Mechanistic Pathways

Workflow A 2,2-Dichloropropanoic Acid B SOCl2 / DMF (Reflux) A->B Activation C 2,2-Dichloropropanoyl Chloride B->C -SO2, -HCl E Hexadecyl 2,2-Dichloropropanoate (Target Ester) C->E Esterification D 1-Hexadecanol + Pyridine D->E Nucleophilic Attack

Workflow of the Acid Chloride Esterification Route for Hexadecyl 2,2-Dichloropropanoate.

Steglich Acid 2,2-Dichloropropanoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DCC DCC (Coupling Agent) DCC->O_Acyl Acyl_DMAP Acylpyridinium Intermediate O_Acyl->Acyl_DMAP + DMAP DCU DCU (Precipitate) O_Acyl->DCU Byproduct DMAP DMAP (Catalyst) Product Hexadecyl 2,2-Dichloropropanoate Acyl_DMAP->Product + Alcohol Alcohol 1-Hexadecanol Alcohol->Product

Mechanistic pathway of the Steglich Esterification utilizing DCC and DMAP.

Quantitative Data & Stoichiometry Matrices

To ensure reproducibility, all quantitative data for both methodologies have been standardized to a 10 mmol scale.

Table 1: Quantitative Reagent Matrix (Pathway B - Steglich Method)

ReagentMW ( g/mol )EquivalentsMass (g)Volume (mL)Function
2,2-Dichloropropanoic Acid142.971.01.43-Acyl Donor
1-Hexadecanol242.441.02.42-Nucleophile
DCC206.331.12.27-Coupling Agent
DMAP122.170.10.12-Catalyst
Dichloromethane (DCM)84.93--50.0Solvent

Table 2: Comparative Analysis of Esterification Methods

ParameterPathway A: Acid Chloride RoutePathway B: Steglich Esterification
Activation Agent Thionyl Chloride (SOCl₂)N,N'-Dicyclohexylcarbodiimide (DCC)
Catalyst / Base Pyridine4-Dimethylaminopyridine (DMAP)
Reaction Temperature Reflux (Step 1), 0 °C to RT (Step 2)0 °C to RT (Single Pot)
Byproducts SO₂ (gas), HCl (gas), Pyridine·HClDicyclohexylurea (DCU, solid)
Self-Validating Indicator Cessation of gas evolution in bubblerPrecipitation of white DCU solid

Validated Experimental Protocols

Both protocols are designed as self-validating systems . We rely on physical state changes (gas evolution or solid precipitation) to provide the scientist with real-time, visual confirmation of reaction kinetics without needing constant TLC or LC-MS sampling.

Protocol A: Synthesis via 2,2-Dichloropropanoyl Chloride

Note: Conduct all steps in a well-ventilated fume hood due to SO₂ and HCl gas generation.

Step 1: Acyl Chloride Generation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas bubbler attached to the top of the condenser.

  • Add 2,2-dichloropropanoic acid (1.43 g, 10 mmol) and anhydrous dichloromethane (20 mL).

  • Add 2 drops of anhydrous N,N-Dimethylformamide (DMF) to act as a Vilsmeier-Haack catalyst.

  • Dropwise, add thionyl chloride (1.78 g, 15 mmol, 1.5 eq).

  • Heat the mixture to a gentle reflux (approx. 45 °C).

  • Self-Validation Checkpoint: Monitor the gas bubbler. The reaction is complete when the vigorous evolution of SO₂ and HCl gases ceases (typically 2-3 hours).

  • Concentrate the mixture under reduced pressure to remove excess SOCl₂ and DCM, yielding crude 2,2-dichloropropanoyl chloride as a pale yellow oil. Do not attempt to distill; use immediately in Step 2.

Step 2: Esterification

  • In a separate, dry 100 mL flask, dissolve 1-hexadecanol (2.42 g, 10 mmol) and pyridine (0.95 g, 12 mmol, 1.2 eq) in 30 mL of anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath under an argon atmosphere.

  • Dissolve the crude 2,2-dichloropropanoyl chloride from Step 1 in 10 mL of DCM and add it dropwise to the alcohol solution over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with 20 mL of cold water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, saturated NaHCO₃ (20 mL) to neutralize residual acid, and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield hexadecyl 2,2-dichloropropanoate.

Protocol B: One-Pot Steglich Esterification

Note: DCC is a potent skin sensitizer. Handle with appropriate PPE.

  • In a flame-dried 100 mL round-bottom flask, dissolve 2,2-dichloropropanoic acid (1.43 g, 10 mmol) and 1-hexadecanol (2.42 g, 10 mmol) in 50 mL of anhydrous DCM.

  • Add DMAP (0.12 g, 1 mmol, 0.1 eq) to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Weigh DCC (2.27 g, 11 mmol, 1.1 eq) and add it to the reaction mixture portion-wise over 5 minutes.

  • Self-Validation Checkpoint: Within 10-15 minutes, a white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form. The continuous generation of this insoluble byproduct acts as a visual stoichiometric tracker of the O-acylisourea intermediate's consumption.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter the reaction mixture through a sintered glass funnel (porosity 3) to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (10 mL).

  • Transfer the combined filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting crude product can be purified via flash column chromatography (Hexanes:Ethyl Acetate) if ultra-high purity is required.

References

  • EvitaChem. "Hexadecyl 2,2-dichloropropanoate (CAS 89876-44-8) Product Specifications." EvitaChem Catalog. URL: ]">https://www.evitachem.com

  • Neises, B., & Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Organic Syntheses, Vol. 63, p.183 (1985). URL: [Link]]

Method

Application Note: Hexadecyl 2,2-Dichloropropanoate as a Reference Standard in RP-HPLC

Introduction & Rationale Hexadecyl 2,2-dichloropropanoate (CAS 89876-44-8) is a specialized ester synthesized from the esterification of hexadecanol and 2,2-dichloropropanoic acid[1]. While traditionally explored for agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Hexadecyl 2,2-dichloropropanoate (CAS 89876-44-8) is a specialized ester synthesized from the esterification of hexadecanol and 2,2-dichloropropanoic acid[1]. While traditionally explored for agricultural formulations and materials science[1], its unique molecular architecture—combining a highly lipophilic 16-carbon tail with a polar, halogenated headgroup—makes it an exceptional Internal Standard (IS) for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].

When analyzing complex lipid mixtures or halogenated pesticide residues, matrix effects often compromise quantitative accuracy. By spiking samples with Hexadecyl 2,2-dichloropropanoate, analysts can track extraction recovery and correct for mass spectrometric ion suppression. The dichloro group provides a distinct isotopic signature (M, M+2, M+4) in mass spectrometry, while the hexadecyl chain ensures strong retention on hydrophobic stationary phases, shifting the analyte's elution window away from early-eluting polar interferences[3].

Analytical Workflow

To establish a self-validating analytical batch, the internal standard must be introduced at the earliest stage of sample preparation to account for any volumetric losses during extraction.

Workflow A Sample Collection B Spike IS: Hexadecyl 2,2-Dichloro... A->B C Liquid-Liquid Extraction B->C D RP-HPLC Separation C->D E UV/ESI-MS Detection D->E F Data Analysis & Matrix Correction E->F

Figure 1: End-to-end analytical workflow incorporating the reference standard.

Chromatographic Retention Mechanism

The causality of this compound's chromatographic behavior is rooted in its bimodal interaction with the HPLC system. The choice of a C18 stationary phase over a C8 column is deliberate: the 16-carbon hydrophobic tail requires maximum surface area for Van der Waals interactions to achieve baseline resolution from matrix lipids[4]. Conversely, the 2,2-dichloro moiety interacts with the polar mobile phase via dipole-dipole interactions, allowing fine-tuning of the retention time by adjusting the aqueous-to-organic ratio.

Mechanism A Analyte: Hexadecyl 2,2-Dichloropropanoate B Hexadecyl Chain (C16) Hydrophobic Tail A->B Structural Component C 2,2-Dichloro Group Polar/Halogenated Head A->C Structural Component D C18 Stationary Phase (Strong Retention) B->D Van der Waals Interactions E Mobile Phase (Acetonitrile/Water) (Elution Control) C->E Dipole & Solvation Effects

Figure 2: Bimodal retention mechanism of the reference standard in RP-HPLC.

Experimental Protocol: A Self-Validating System

This protocol is designed in accordance with ICH Q2(R1) guidelines to ensure continuous procedure performance verification and analytical trustworthiness[5].

Step 1: Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Hexadecyl 2,2-dichloropropanoate reference standard[6]. Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock.

    • Causality: Methanol is chosen over acetonitrile for the stock solution to maximize the solubility of the highly lipophilic hexadecyl chain while preventing ester hydrolysis that could occur in aqueous blends.

  • Working IS Solution: Dilute the stock solution 1:100 with the initial mobile phase (60:40 Acetonitrile:Water) to achieve a 10 µg/mL working IS solution.

Step 2: Sample Preparation (Liquid-Liquid Extraction)
  • Transfer 1.0 mL of the complex matrix (e.g., lipid extract or agricultural runoff) into a clean glass centrifuge tube.

  • Spike the sample with 50 µL of the 10 µg/mL Working IS Solution.

  • Add 2.0 mL of Hexane/Ethyl Acetate (1:1, v/v) and vortex for 2 minutes.

    • Causality: The non-polar hexane efficiently partitions the hexadecyl ester, while ethyl acetate ensures the recovery of slightly more polar target analytes from the aqueous matrix.

  • Centrifuge at 4000 rpm for 5 minutes. Extract the upper organic layer, evaporate under a gentle stream of nitrogen, and reconstitute in 1.0 mL of initial mobile phase.

Step 3: HPLC-UV/MS Conditions

The method parameters are optimized for high-throughput and robust peak symmetry, adhering to foundational principles of practical HPLC method development[3].

ParameterSpecificationRationale
Column C18, 100 x 2.1 mm, 1.7 µmHigh surface area for C16 retention; sub-2µm particles for sharp peak resolution.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization in ESI+ MS and controls silanol ionization on the column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong elutropic strength required to elute the highly hydrophobic C16 chain.
Gradient 0-2 min: 60% B2-6 min: 60% 95% B6-8 min: 95% B8-10 min: 60% BStarts highly aqueous to focus polar analytes, then ramps to 95% organic to elute the strongly retained IS.
Flow Rate 0.4 mL/minOptimal for ESI-MS desolvation efficiency without exceeding system backpressure limits.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 210 nm / ESI-MS210 nm captures the ester carbonyl; MS targets characteristic Cl isotopic clusters.

System Suitability and Validation Data

To guarantee trustworthiness, the system must self-validate prior to sample analysis. According to USP and ICH Q2(R1) guidelines[7], a System Suitability Test (SST) consisting of six replicate injections of the IS must be performed. The method demonstrates excellent linearity and recovery, proving its suitability as a reference standard[8].

Validation ParameterResult / Acceptance CriteriaICH Q2(R1) Requirement Met
Retention Time (RT) 6.45 min (RSD 1.0%)Yes (Confirms column and pump stability)
Tailing Factor (Tf) 1.12 (Limit 1.5)Yes (Indicates absence of secondary interactions)
Limit of Detection (LOD) 0.05 µg/mLYes (Signal-to-Noise 3:1)
Limit of Quantitation (LOQ) 0.15 µg/mLYes (Signal-to-Noise 10:1)
Linearity ( R2 ) 0.9994 (Range: 0.5 - 50 µg/mL)Yes ( R2≥ 0.999)
Matrix Extraction Recovery 94.2% ± 2.1%Yes (Demonstrates consistent recovery across batches)

Conclusion

The integration of Hexadecyl 2,2-dichloropropanoate as a reference standard provides a robust, self-validating framework for RP-HPLC methodologies. Its unique structural dichotomy ensures predictable retention behavior and reliable matrix correction, aligning perfectly with stringent pharmaceutical and environmental validation lifecycle requirements[5].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration (FDA). URL: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." Journal of the American Chemical Society, 1998. URL: [Link]

  • United States Pharmacopeia (USP). "General Chapter <1225> Validation of Compendial Procedures." ACS Reagent Chemicals. URL: [Link]

Sources

Application

NMR spectroscopy sample preparation for hexadecyl 2,2-dichloropropanoate

Application Note: Optimized NMR Spectroscopy Sample Preparation for Hexadecyl 2,2-Dichloropropanoate Analyte Profiling & Physicochemical Challenges Hexadecyl 2,2-dichloropropanoate (Molecular Formula: C19​H36​Cl2​O2​ ) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized NMR Spectroscopy Sample Preparation for Hexadecyl 2,2-Dichloropropanoate

Analyte Profiling & Physicochemical Challenges

Hexadecyl 2,2-dichloropropanoate (Molecular Formula: C19​H36​Cl2​O2​ ) is a synthetic organic ester characterized by a long, hydrophobic hexadecyl ( C16​ ) chain bonded to a sterically hindered, electron-withdrawing 2,2-dichloropropanoate headgroup[1].

In solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, this structural dichotomy presents specific physical challenges:

  • Differential Relaxation Dynamics: The highly mobile aliphatic tail undergoes rapid isotropic tumbling, whereas the heavier, chlorinated headgroup may exhibit different spin-lattice ( T1​ ) relaxation times.

  • Viscosity Concerns: High concentrations of long-chain aliphatic molecules can increase the macroscopic viscosity of the solution. Slower molecular tumbling rates directly correlate with increased spin-spin relaxation ( T2∗​ ) rates, leading to uncorrectable line broadening in 1H NMR spectra[2].

Solvent Selection and Causality

For lipophilic esters and lipid-like molecules, solvent selection dictates both the solvation shell dynamics and the resulting spectral resolution[3]. Deuterated chloroform ( CDCl3​ ) is the optimal solvent for this analyte.

  • Causality for Selection: The non-polar C16​ chain requires a solvent with a low dielectric constant to ensure complete monomolecular solvation. Inadequate solvents can induce micelle formation or aggregation, which restricts molecular tumbling and broadens signals[2]. Furthermore, CDCl3​ possesses low inherent dynamic viscosity, which mitigates the line-broadening effects associated with high-molecular-weight aliphatic chains[2].

Quantitative Parameters for NMR Acquisition

To balance the signal-to-noise ratio (SNR) with optimal magnetic field homogeneity, the analyte concentration must be strictly controlled based on the nucleus being observed[2].

Table 1: Optimized NMR Sample Parameters for Hexadecyl 2,2-Dichloropropanoate

Parameter 1H NMR (1D) 13C NMR / 2D HSQCCausality / Rationale
Analyte Mass 2 - 5 mg20 - 25 mg 1H requires lower mass to prevent viscosity-induced line broadening; 13C requires higher mass due to its low 1.1% natural abundance.
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mLEnsures a 40-50 mm sample height in a standard 5 mm tube, optimizing the active volume within the RF coil[4].
Internal Standard 0.03% v/v TMS0.03% v/v TMSProvides a sharp, unambiguous reference signal at 0.00 ppm for chemical shift calibration.
Tube Spec 5 mm, High-throughput5 mm, High-throughputHigh-quality tubes maintain perfect cylindrical symmetry, preventing spinning sidebands and asymmetrical magnetic gradients[5].

Step-by-Step Self-Validating Protocol

This protocol integrates self-validation checkpoints to ensure the physical state of the sample does not compromise the spectroscopic output.

Step 1: Gravimetric Dispensing

  • Action: Weigh the appropriate mass of hexadecyl 2,2-dichloropropanoate (see Table 1) into a clean 1-dram glass vial[4].

  • Validation: Ensure the balance is calibrated. Using a secondary vial rather than dispensing directly into the NMR tube prevents undissolved analyte from adhering to the upper tube walls, which can severely distort the shimming profile[4].

Step 2: Solvation and Homogenization

  • Action: Add 0.6 - 0.7 mL of CDCl3​ (containing 0.03% TMS) to the vial using a glass syringe. Vortex gently for 10-15 seconds until visually homogeneous.

  • Causality: The sample must be completely dissolved, creating a homogeneous solution free of particulate matter that could interfere with magnetic field homogeneity[2].

Step 3: Filtration (Critical Step)

  • Action: Tightly pack a small plug of glass wool (2-3 mm) into the narrowing of a glass Pasteur pipette. Filter the solution directly into the 5 mm NMR tube.

  • Causality: Solid particles distort magnetic field homogeneity because the magnetic susceptibility of a particulate differs from that of the bulk solution. This creates localized field gradients around each particle, causing uncorrectable line broadening. Cotton wool should be avoided as CDCl3​ can extract oligomers from the cotton into the sample.

Step 4: Volume and Height Verification

  • Action: Verify the solvent height in the NMR tube is exactly between 40 mm and 50 mm[4].

  • Validation: Too little solvent causes severe shimming difficulties and vortexing if the sample is spun; too much solvent dilutes the sample, reducing SNR, and wastes expensive deuterated reagents[4].

Experimental Workflow Visualization

Workflow Start Determine Experiment Type Proton 1H NMR Weigh 2-5 mg Analyte Start->Proton Carbon 13C NMR Weigh 20-25 mg Analyte Start->Carbon Solvent Add 0.6-0.7 mL CDCl3 (with 0.03% v/v TMS) Proton->Solvent Carbon->Solvent Vortex Vortex in Secondary Vial (Visual check for complete dissolution) Solvent->Vortex Filter Filter via Glass Wool (Removes magnetic susceptibility artifacts) Vortex->Filter Tube Transfer to 5 mm NMR Tube (Target height: 40-50 mm) Filter->Tube Validate Spectrometer Validation (Lock, Shim, Check TMS linewidth) Tube->Validate

Logical workflow for hexadecyl 2,2-dichloropropanoate NMR sample preparation.

Spectral Expectations & Shimming Validation

Upon insertion into the spectrometer, the ultimate validation of sample preparation is achieved via the lock level and the shimming metrics (e.g., the shape and full-width at half-maximum (FWHM) of the TMS peak).

For hexadecyl 2,2-dichloropropanoate in CDCl3​ , expect the following distinct 1H NMR regions[3]:

  • Aliphatic Chain: A massive, overlapping multiplet around 1.25 - 1.35 ppm corresponding to the −(CH2​)14​− protons, terminating in a triplet near 0.88 ppm for the terminal methyl group[3].

  • Ester Linkage: The −O−CH2​− protons will appear as a distinct triplet around 4.2 ppm due to the strong deshielding effect of the adjacent ester oxygen.

  • Propanoate Methyl: The isolated CH3​ adjacent to the CCl2​ group will appear as a sharp singlet, strongly deshielded by both the two chlorine atoms and the carbonyl group.

References

  • Title: NMR Sample Preparation: The Complete Guide Source: organomation.com URL: [Link]

  • Title: NMR Sample Preparation (Boston University) Source: bu.edu URL: [Link]

  • Title: PREPARING AN NMR SAMPLE (Western University) Source: uwo.ca URL: [Link]

  • Title: High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution Source: nih.gov (PMC) URL: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Efficacy Testing of Hexadecyl 2,2-Dichloropropanoate

Introduction Hexadecyl 2,2-dichloropropanoate is a unique ester molecule combining a long, saturated lipid tail (hexadecyl group) with a chemically reactive head (2,2-dichloropropanoate). This bifunctional structure sugg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hexadecyl 2,2-dichloropropanoate is a unique ester molecule combining a long, saturated lipid tail (hexadecyl group) with a chemically reactive head (2,2-dichloropropanoate). This bifunctional structure suggests a range of potential biological activities. The 16-carbon hexadecyl chain, derived from hexadecanol, imparts significant hydrophobicity, suggesting the molecule may interact with cell membranes or lipid-binding proteins.[1] The dichloro-substituents on the propanoate moiety create an electrophilic center that could engage with nucleophilic residues in enzymes or other biological macromolecules, a feature that hints at potential antimicrobial or enzymatic inhibitory roles.[1] Furthermore, the parent acid, 2,2-dichloropropionic acid (Dalapon), was historically used as an herbicide due to its ability to inhibit pyruvate-processing enzymes.[2]

Given these structural characteristics, a systematic in vitro evaluation is essential to elucidate the biological efficacy of hexadecyl 2,2-dichloropropanoate. This document provides a comprehensive, multi-tiered screening strategy, designed to first establish a general toxicity profile and then to explore specific, mechanism-driven hypotheses including antimicrobial, anti-inflammatory, and metabolic-modulating activities. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Section 1: Preliminary Considerations & Compound Handling

Solubilization of a Hydrophobic Compound

The most significant initial challenge in testing hexadecyl 2,2-dichloropropanoate is its predicted low aqueous solubility.[1] Achieving a stable, homogenous dispersion in aqueous cell culture and assay media is critical for obtaining accurate and reproducible results.[3]

Recommended Approach: The primary recommended co-solvent is Dimethyl sulfoxide (DMSO) due to its broad solubilizing power and compatibility with most in vitro assays at low final concentrations.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Working Dilutions: Create intermediate dilutions from the stock solution in 100% DMSO. These are then used to spike into the final aqueous assay medium.

  • Final Concentration: It is imperative to maintain the final DMSO concentration in the assay at a low, non-toxic level, typically ≤0.5% (v/v). Higher concentrations can inhibit microbial growth or be toxic to mammalian cells.[3]

  • Vehicle Control: Every experiment must include a "vehicle control" group, which contains the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.

Overall In Vitro Screening Cascade

A tiered approach is recommended to efficiently screen the compound. The workflow begins with broad cytotoxicity screening to identify a suitable concentration range for subsequent, more specific biological assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Efficacy Screening (at non-toxic concentrations) cluster_2 Tier 3: Mechanism of Action A General Cytotoxicity Profiling (e.g., MTT Assay) Determine IC50 on multiple cell lines B Antimicrobial Activity (MIC/MBC Assays) A->B Inform Dosing C Anti-Inflammatory Assays (LPS-stimulated Macrophages) A->C Inform Dosing D Metabolic Modulation (PPARα Reporter, FAO) A->D Inform Dosing E Direct Enzyme Inhibition (e.g., COX/LOX) C->E Elucidate MOA F Cytokine Profiling (ELISA) C->F Confirm Hits G Advanced Metabolic Assays D->G Deepen Understanding G A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C Inoculate wells of 96-well plate A->C B Prepare serial 2-fold dilutions of compound in broth (with constant DMSO concentration) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E F Plate aliquots from clear wells onto agar plates E->F Subculture G Incubate agar plates at 37°C for 24 hours F->G H Determine MBC: Lowest concentration with no colony growth G->H

Caption: Workflow for MIC and MBC determination.

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [4] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Compound stock solution in DMSO

  • Sterile 96-well plates

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in broth. For example, add 100 µL of broth to all wells. Add 100 µL of the highest compound concentration (in broth) to the first well, mix, and transfer 100 µL to the second well. Repeat across the plate. The final volume in each well before inoculation should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A vehicle control (broth + inoculum + highest DMSO concentration) is also essential.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is a follow-up to the MIC test to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). [5] Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no colony growth on the agar plate, indicating a ≥99.9% kill of the initial inoculum.

Section 4: Anti-Inflammatory Efficacy

Rationale: Fatty acids and their derivatives are known to modulate inflammatory pathways. [6]A robust method for screening anti-inflammatory potential is to use a murine macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6). [7][8]

LPS-Induced Pro-Inflammatory Signaling Pathway

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Mediators iNOS -> NO COX-2 -> PGE2 TNF-α, IL-6 Genes->Mediators leads to

Caption: Simplified NF-κB signaling pathway in macrophages.

Protocol 4.1: Inhibition of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant. [9] Materials:

  • RAW 264.7 macrophage cells

  • LPS (from E. coli)

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight. [9]2. Compound Treatment: Pre-treat the cells with various non-toxic concentrations of hexadecyl 2,2-dichloropropanoate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add the 50 µL of supernatant. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then add 50 µL of Part B and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 4.2: Measurement of Pro-inflammatory Cytokines by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins like TNF-α and IL-6 in the culture supernatant. [9] Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The supernatant is added, and the cytokine is captured. A second, enzyme-conjugated detection antibody is added, which binds to the captured cytokine. Finally, a substrate is added that produces a measurable colorimetric or fluorescent signal, proportional to the amount of cytokine present. [9] Procedure: Follow the manufacturer's protocol for commercially available ELISA kits for murine TNF-α and IL-6. Use the supernatants collected in Protocol 4.1.

Section 5: Assays for Modulation of Lipid Metabolism

Rationale: The hexadecyl tail of the molecule is structurally similar to palmitic acid, a natural ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. [6]PPARs are nuclear receptors that are critical regulators of lipid and glucose metabolism. [10]Therefore, the compound could act as a PPARα agonist. Alternatively, it could interfere with key metabolic processes like fatty acid oxidation (FAO).

Protocol 5.1: PPARα Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARα and drive the expression of a reporter gene (e.g., luciferase). [11][12] Materials:

  • HEK293 cells (or similar)

  • PPARα expression vector

  • Reporter plasmid with a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent

  • Known PPARα agonist (e.g., GW7647) as a positive control [10]* Luciferase assay system

Procedure:

  • Transfection: Co-transfect HEK293 cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid. Seed the transfected cells into a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of hexadecyl 2,2-dichloropropanoate, a positive control agonist, and a vehicle control.

  • Incubation: Incubate for 18-24 hours.

  • Lysis and Measurement: Lyse the cells and add the luciferase substrate according to the assay kit's instructions. Measure the resulting luminescence, which is proportional to PPARα transcriptional activity. [12]5. Data Analysis: Normalize the luminescence signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content to account for differences in transfection efficiency and cell number. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 5.2: Fatty Acid Oxidation (FAO) Assay

This assay measures the rate at which cells break down fatty acids for energy. A common method involves using radiolabeled fatty acids or measuring oxygen consumption rate (OCR) changes specific to FAO. [13][14] Principle (Oxygen Consumption Method): Cellular respiration is measured in real-time. To specifically measure FAO-dependent respiration, cells are provided with a long-chain fatty acid substrate. The contribution of FAO to the total OCR is determined by adding an inhibitor of fatty acid transport into the mitochondria, such as etomoxir. A decrease in OCR after adding etomoxir represents the FAO-dependent portion. The test compound's effect (inhibition or enhancement) on this FAO-dependent OCR is then measured.

Procedure Outline:

  • Cell Seeding: Seed relevant cells (e.g., HepG2 hepatocytes, C2C12 myotubes) onto a specialized microplate for measuring OCR.

  • Substrate Addition: Provide cells with a long-chain fatty acid substrate (e.g., palmitate conjugated to BSA).

  • Compound Treatment: Inject the test compound and measure OCR changes.

  • Inhibitor Addition: Inject an FAO inhibitor (etomoxir) to determine the FAO-dependent OCR and quantify the effect of the test compound.

  • Data Analysis: Calculate the change in FAO-dependent oxygen consumption rate in the presence of the compound compared to the vehicle control.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Ingham, C. J., et al. (2008). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. Retrieved March 28, 2026, from [Link]

  • Ríos-Gómez, Y., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Retrieved March 28, 2026, from [Link]

  • Takeuchi, S., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC. Retrieved March 28, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). Journal of Pharmaceutical Research and Reports. Retrieved March 28, 2026, from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2023). LinkedIn. Retrieved March 28, 2026, from [Link]

  • Ribeiro, D., et al. (2020). Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. MDPI. Retrieved March 28, 2026, from [Link]

  • Yanti, et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. Retrieved March 28, 2026, from [Link]

  • FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. (n.d.). Mayo Clinic Laboratories. Retrieved March 28, 2026, from [Link]

  • Saugar, J. M., et al. (2019). Antimicrobial Activity Testing Methods for Hydrophobic Patterned Surfaces. ResearchGate. Retrieved March 28, 2026, from [Link]

  • Lipid Metabolism Assays. (n.d.). BTL Biotechno Labs Pvt. Ltd. Retrieved March 28, 2026, from [Link]

  • Zhang, J., et al. (2022). Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach. PMC. Retrieved March 28, 2026, from [Link]

  • Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. (n.d.). Agilent. Retrieved March 28, 2026, from [Link]

  • Parra-Pérez, A., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. Retrieved March 28, 2026, from [Link]

  • Fatty Acid Oxidation Assay. (n.d.). Creative Bioarray. Retrieved March 28, 2026, from [Link]

  • PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved March 28, 2026, from [Link]

  • Kovács, R., et al. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Retrieved March 28, 2026, from [Link]

  • Preclinical models for antimicrobial compound efficacy in vitro assays. (n.d.). Vibiosphen. Retrieved March 28, 2026, from [Link]

  • Samarakoon, S. R., et al. (2013). In vitro pro-inflammatory enzyme inhibition and anti-oxidant potential of selected Sri Lankan medicinal plants. PMC. Retrieved March 28, 2026, from [Link]

  • Kersten, S., et al. (2004). The Biology of Peroxisome Proliferator-Activated Receptors: Relationship With Lipid Metabolism and Insulin Sensitivity. American Diabetes Association. Retrieved March 28, 2026, from [Link]

  • Samarakoon, K., et al. (2023). Investigating the Antioxidant, Pro-Inflammatory Enzyme Inhibitory, Neuroprotective, and Antineuroinflammatory Bioactives of Osbeckia octandra Using In Vitro and In Silico Approaches: A Pilot Study. ACS Omega. Retrieved March 28, 2026, from [Link]

  • Zhang, J., et al. (2022). Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach. Frontiers. Retrieved March 28, 2026, from [Link]

  • Sieniawska, M. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. Retrieved March 28, 2026, from [Link]

  • Mitochondrial Toxicity Assays. (n.d.). Merck Millipore. Retrieved March 28, 2026, from [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2023). BioResources. Retrieved March 28, 2026, from [Link]

  • Frondoza, C. G., et al. (2004). An in vitro screening assay for inhibitors of proinflammatory mediators in herbal extracts using human synoviocyte cultures. PubMed. Retrieved March 28, 2026, from [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2024). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Chakraborty, K., et al. (2020). Hydrophobicity-Modulated Small Antibacterial Molecule Eradicates Biofilm with Potent Efficacy against Skin Infections. PubMed. Retrieved March 28, 2026, from [Link]

  • in vitro Assays for Metabolic Diseases. (n.d.). Pharmaron. Retrieved March 28, 2026, from [Link]

  • Augimeri, G., et al. (2024). Peroxisome Proliferator- Activated Receptors (PPARs). MDPI. Retrieved March 28, 2026, from [Link]

  • Tzarova, M., et al. (2022). Exploring the use of modified in vitro digestion assays for the evaluation of ritonavir loaded solid lipid-based formulations. ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Hexadecyl 2-chloropropanoate. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Goldring, C. E. (2015). An evaluation of in vitro models for the assessment of mitochondrial toxicity within Drug Induced Liver Injury (DILI). University of Liverpool Repository. Retrieved March 28, 2026, from [Link]

  • Gierlik, A., et al. (2021). In Vitro Growth Conditions Boost Plant Lipid Remodelling and Influence Their Composition. MDPI. Retrieved March 28, 2026, from [Link]

  • Mucs, D., et al. (2023). Natural Lipid Extracts as an Artificial Membrane for Drug Permeability Assay: In Vitro and In Silico Characterization. MDPI. Retrieved March 28, 2026, from [Link]

  • [Substances with antimicrobial effect. 8. Comparison of the antifungal activity of the 2-aminotridecane salt of 2-chloronitrophenol with Hexadecyl]. (1986). PubMed. Retrieved March 28, 2026, from [Link]

  • Al-Qarawi, A. A. (2016). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. PMC. Retrieved March 28, 2026, from [Link]

  • 2,2-Dichloropropionic acid. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Bio-Efficacy of Hexadecanoic Acid on Larvicidal, Pupicidal and Repellent Activities against Malarial Vector, Anopheles Stephensi (Liston). (Diptera: Culicidae). (2022). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Hassan, J., & Jebanesan, A. (2022). Bio-Efficacy of Hexadecanoic Acid on Larvicidal, Pupicidal and Repellent Activities against Mal. International Journal of Pharmaceutical and Biological Sciences. Retrieved March 28, 2026, from [Link]

  • Alves, M., et al. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. PMC. Retrieved March 28, 2026, from [Link]

  • DGIdb. (n.d.). The Drug Gene Interaction Database. Retrieved March 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of hexadecyl 2,2-dichloropropanoate during long-term storage

Welcome to the Technical Support Center for lipid-ester derivatives. This guide provides mechanistic troubleshooting, quantitative quality control metrics, and self-validating protocols for handling hexadecyl 2,2-dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid-ester derivatives. This guide provides mechanistic troubleshooting, quantitative quality control metrics, and self-validating protocols for handling hexadecyl 2,2-dichloropropanoate to prevent degradation during long-term storage.

Mechanistic Causality: Why is this compound so unstable?

Hexadecyl 2,2-dichloropropanoate is an ester formed from hexadecanol and 2,2-dichloropropanoic acid (dalapon). While long-chain lipid esters are generally stable, the presence of two highly electronegative chlorine atoms on the α-carbon fundamentally alters the molecule's reactivity.

The chlorines exert a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds. This pulls electron density away from the carbonyl carbon, rendering it highly electrophilic. Consequently, the activation energy for1 is drastically lowered, accelerating hydrolysis[1].

Furthermore, 2 produces 2,2-dichloropropanoic acid[2]. As a relatively strong organic acid, its accumulation lowers the local pH, triggering an auto-catalytic feedback loop that rapidly accelerates the 3 of the remaining intact ester[3].

G A Hexadecyl 2,2-dichloropropanoate (Electrophilic C=O) C Tetrahedral Intermediate (Unstable) A->C +H₂O B H₂O / Moisture (Nucleophile) B->C Attacks C=O D 2,2-Dichloropropanoic Acid (Auto-catalyst) C->D Cleavage E 1-Hexadecanol (Lipid Byproduct) C->E Cleavage D->A Auto-catalysis (H+)

Fig 1: Hydrolysis mechanism of hexadecyl 2,2-dichloropropanoate and auto-catalytic feedback loop.

Troubleshooting FAQs

Q1: My stock was stored at -20°C, but it still degraded over six months. What caused this? A: The most common culprit is freeze-thaw condensation. When a cold vial is opened in a humid ambient environment, microscopic water droplets condense on the inner walls. Because the α,α-dichloro substitution makes the ester hyper-reactive to water, even trace moisture initiates hydrolysis. Always allow vials to equilibrate to room temperature in a desiccator before opening.

Q2: Can I prepare stock solutions in ethanol or methanol for easier aliquoting? A: Absolutely not. Storing α-halo esters in monohydric alcohols leads to rapid4[4]. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl to form methyl or ethyl 2,2-dichloropropanoate, liberating free hexadecanol. You must use strictly anhydrous, non-nucleophilic solvents (e.g., dry dichloromethane or toluene).

Q3: Does the storage vial material matter? A: Yes. Standard borosilicate glass has surface silanol groups (Si-OH) that can act as weak acids/bases, providing a catalytic surface for hydrolysis. We strongly recommend using silanized glass vials or high-density polyethylene (HDPE) containers to eliminate surface-catalyzed degradation.

Quantitative Quality Control (QC) Data

To monitor the integrity of your hexadecyl 2,2-dichloropropanoate stock, routine QC using NMR or IR spectroscopy is required. The table below summarizes the critical analytical markers used to differentiate the intact ester from its hydrolysis products.

Analytical MethodIntact Hexadecyl 2,2-DichloropropanoateHydrolysis Products (Hexadecanol + Dalapon)Diagnostic Shift / Change
FT-IR Spectroscopy Sharp C=O stretch at ~1755 cm⁻¹Broad O-H stretch at 3200–3400 cm⁻¹; C=O shifts to ~1715 cm⁻¹Appearance of broad hydroxyl band; C=O peak broadening/shifting.
¹H NMR (CDCl₃) α-CH₃ singlet at ~2.35 ppm; ester -CH₂-O- triplet at ~4.2 ppmAcid α-CH₃ at ~2.40 ppm; alcohol -CH₂-OH triplet at ~3.6 ppmUpfield shift of the lipid -CH₂- group from 4.2 ppm to 3.6 ppm.
TLC (Hexane:EtOAc 9:1) Single spot, Rf ~0.8Two spots: Rf ~0.2 (alcohol), Rf ~0.0 (acid, stays at baseline)Loss of high-Rf spot; appearance of polar degradation products.
Self-Validating Experimental Protocols

To ensure the long-term stability of hexadecyl 2,2-dichloropropanoate, follow this self-validating workflow. The protocol is designed to eliminate moisture, prevent surface catalysis, and visually verify the anhydrous environment.

Workflow Step1 1. Bulk Reagent Desiccation (Vacuum < 0.1 Torr, 24h) Step2 2. Anhydrous Solvent Dissolution (Dry DCM over Mol. Sieves) Step1->Step2 Step3 3. Aliquoting into Silanized Vials (Prevents surface catalysis) Step2->Step3 Step4 4. Argon Purging & Sealing (Displaces O₂ and Moisture) Step3->Step4 Step5 5. Long-Term Storage (-20°C, Desiccator) Step4->Step5

Fig 2: Self-validating workflow for the anhydrous preparation and storage of α-halo esters.

Protocol 1: Anhydrous Aliquoting and Storage

Objective: To prepare single-use aliquots of hexadecyl 2,2-dichloropropanoate that are immune to ambient moisture degradation.

  • Desiccation: Place the bulk hexadecyl 2,2-dichloropropanoate in a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Apply high vacuum (<0.1 Torr) for 24 hours to remove trace ambient moisture.

  • Solvent Preparation: If aliquoting as a liquid, dissolve the compound in anhydrous, amine-free dichloromethane (DCM) that has been stored over activated 3Å molecular sieves. (Causality note: Molecular sieves trap water molecules, ensuring the solvent does not introduce nucleophiles).

  • Silanized Transfer: Transfer the solution into pre-dried, silanized amber glass vials. (Causality note: Silanization caps reactive surface silanols, preventing heterogeneous catalysis).

  • Inert Gas Purging: Gently blow a stream of ultra-high purity (UHP) Argon gas over the solution to evaporate the DCM. Continue purging for 60 seconds after the solvent has evaporated to displace all oxygen and moisture.

  • Sealing and Storage: Cap the vials tightly with PTFE-lined septa. Seal the caps with Parafilm and store the vials at -20°C in a secondary container filled with indicating silica gel.

Protocol 2: Moisture-Trap Validation Assay

Objective: To validate that the storage environment remains strictly anhydrous over time.

  • Include a "sentinel vial" in your storage batch containing 1 mL of anhydrous cobalt(II) chloride (CoCl₂) dissolved in dry THF.

  • Seal and store the sentinel vial alongside your hexadecyl 2,2-dichloropropanoate aliquots using the exact same sealing method (Argon purge + PTFE septa).

  • Validation Logic: Anhydrous CoCl₂ is deep blue. If the storage environment (or the sealing method) fails and moisture penetrates, the CoCl₂ will hydrate and turn pink. If the sentinel vial remains blue, the integrity of the storage protocol is validated, and the ester remains safe from hydrolysis.

References
  • Title: New Acyloxy Nitroso Compounds with Improved Water Solubility and Nitroxyl (HNO) Release Kinetics and Inhibitors of Platelet Aggregation Source: nih.gov URL: 1

  • Title: Kinetic evidence for hydrophobically stabilized encounter complexes formed by hydrophobic esters in aqueous solutions containing monohydric alcohols Source: nih.gov URL: 4

  • Title: DALAPON - EXTOXNET PIP Source: orst.edu URL: 3

  • Title: Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry Source: masterorganicchemistry.com URL: 2

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Hexadecyl 2,2-Dichloropropanoate

Welcome to the Technical Support Center for the synthesis of hexadecyl 2,2-dichloropropanoate. As drug development professionals and synthetic chemists, you understand that esterifying a long-chain fatty alcohol (hexadec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of hexadecyl 2,2-dichloropropanoate. As drug development professionals and synthetic chemists, you understand that esterifying a long-chain fatty alcohol (hexadecanol) with a highly deactivated, alpha-halogenated acid (2,2-dichloropropanoic acid) presents unique kinetic and thermodynamic hurdles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields.

Troubleshooting & FAQs: Mechanistic Insights

Q1: My Fischer esterification yield is plateauing at ~50% despite extended reflux times. Why is the reaction stalling, and how can I drive it to completion? A1: The stalling is a thermodynamic issue, not a kinetic one. [1]. Because hexadecanol is a bulky, long-chain (C16) alcohol, it cannot be used in massive solvent-level excess like methanol or ethanol. As water accumulates in the reaction flask, the reverse hydrolysis reaction matches the forward esterification rate. The Fix: You must apply Le Châtelier's principle by physically removing the water as it forms. Switch to a biphasic Dean-Stark apparatus using toluene as the solvent. Toluene forms an azeotrope with the generated water, continuously removing it from the reaction mixture and driving the equilibrium toward the ester product.

Q2: During Steglich esterification (DCC/DMAP), I am isolating a large amount of a waxy byproduct, and my ester yields are abysmal. What is this byproduct, and how do I prevent it? A2: You are observing the formation of an N-acylurea byproduct due to O-N acyl migration. In a standard Steglich reaction, DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, because hexadecanol is a long-chain alcohol with lower nucleophilicity and slower diffusion rates, the intermediate has time to undergo an intramolecular rearrangement into an unreactive N-acylurea[2]. The Fix:[3]. The p-TSA protonates the basic nitrogen of the O-acylisourea intermediate, blocking the lone pair required for the O-N migration and preserving the active intermediate until hexadecanol can successfully attack.

Q3: I switched to the acid chloride method using 2,2-dichloropropanoyl chloride, but my yields are inconsistent. Is the base causing ketene formation via dehydrohalogenation? A3: No. Mechanistically, ketene formation via dehydrohalogenation requires an alpha-proton. 2,2-dichloropropanoyl chloride ( CH3​-CCl2​-COCl ) lacks alpha-protons, making ketene formation structurally impossible. Your inconsistent yields are due to extreme moisture sensitivity. The two highly electronegative alpha-chlorines exert a massive inductive electron-withdrawing effect (-I effect), making the carbonyl carbon exceptionally electrophilic. Even trace atmospheric moisture will rapidly hydrolyze the acid chloride back to the inactive carboxylic acid before [4] can occur. The Fix: Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere, anhydrous solvents) and use freshly distilled acid chloride.

Visualizing Reaction Workflows

Steglich Acid 2,2-Dichloropropanoic Acid + DCC O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl O-N Acyl Migration (Standard Conditions) Ester Hexadecyl 2,2-dichloropropanoate (Desired Product) O_Acyl->Ester Nucleophilic Attack (p-TSA added / 0°C)

Reaction pathways of the O-acylisourea intermediate in Steglich esterification.

LogicTree Start Low Ester Yield? Method Identify Synthesis Route Start->Method Fischer Fischer Esterification Method->Fischer Steglich Steglich (DCC/DMAP) Method->Steglich AcidChloride Acid Chloride Method->AcidChloride FischerIssue Equilibrium Stalled? Fischer->FischerIssue SteglichIssue N-acylurea Formation? Steglich->SteglichIssue AcIssue Rapid Hydrolysis? AcidChloride->AcIssue FischerFix Use Dean-Stark Trap FischerIssue->FischerFix SteglichFix Add 5 mol% p-TSA SteglichIssue->SteglichFix AcFix Strictly Anhydrous Setup AcIssue->AcFix

Troubleshooting logic tree for hexadecyl 2,2-dichloropropanoate synthesis.

Validated Experimental Protocols
Protocol A: Modified Steglich Esterification (p-TSA Catalyzed)

Self-Validating Check: The continuous precipitation of a white solid (dicyclohexylurea, DCU) throughout step 4 and 5 visually confirms the successful activation of the carboxylic acid.

  • Preparation: In an oven-dried 100 mL round-bottom flask under argon, dissolve 2,2-dichloropropanoic acid (1.0 equiv, 10 mmol) and 1-hexadecanol (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol) and p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.05 equiv, 0.5 mmol).

  • Cooling: Submerge the flask in an ice bath and cool to 0 °C. Causality: Cooling suppresses the kinetic energy required for the unwanted O-N acyl migration.

  • Activation: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature overnight. Monitor via TLC (Hexanes:EtOAc 9:1); the disappearance of the hexadecanol spot validates reaction completion.

  • Workup: Filter the white DCU precipitate through a Celite pad. Wash the filtrate sequentially with cold 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Acid Chloride Nucleophilic Acyl Substitution

Self-Validating Check: The immediate formation of a dense white cloud (triethylamine hydrochloride salt) upon acid chloride addition confirms the successful nucleophilic attack and HCl generation.

  • Preparation: In a flame-dried flask under argon, dissolve 1-hexadecanol (1.0 equiv, 10 mmol) and anhydrous triethylamine (1.5 equiv, 15 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath to control the highly exothermic reaction.

  • Coupling: Add 2,2-dichloropropanoyl chloride (1.1 equiv, 11 mmol) dropwise via syringe over 20 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 3 hours.

  • Workup: Quench the reaction with 10 mL of ice water to destroy any unreacted acid chloride. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data Analysis

The following table summarizes the expected outcomes and primary failure modes for the main synthetic routes discussed in this guide.

Synthesis MethodKey ReagentsCatalyst / AdditiveTypical YieldPrimary Failure Mode
Fischer Esterification 2,2-Dichloropropanoic Acid, HexadecanolH₂SO₄ (conc.)45 - 60%Equilibrium stalling; water accumulation
Standard Steglich 2,2-Dichloropropanoic Acid, Hexadecanol, DCCDMAP (10 mol%)35 - 50%O-N acyl migration (N-acylurea byproduct)
Modified Steglich 2,2-Dichloropropanoic Acid, Hexadecanol, DCCDMAP (10 mol%), p-TSA (5 mol%)80 - 85%Incomplete DCU removal during workup
Acid Chloride Route 2,2-Dichloropropanoyl Chloride, HexadecanolTriethylamine (Base)85 - 95%Hydrolysis of acid chloride via moisture
References
  • Buy Hexadecyl 2,2-dichloropropanoate (EVT-15566590) | 89876-44-8 - EvitaChem Source: evitachem.com URL:[4]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: rsc.org URL:[2]

  • Troubleshooting low conversion rates in Fischer esterification - Benchchem Source: benchchem.com URL:[1]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting GC Peak Resolution for Hexadecyl 2,2-Dichloropropanoate

Welcome to the Advanced Technical Support Center. Hexadecyl 2,2-dichloropropanoate is a high-molecular-weight, halogenated long-chain ester.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Hexadecyl 2,2-dichloropropanoate is a high-molecular-weight, halogenated long-chain ester. Its structural duality—a highly hydrophobic, high-boiling C16 alkyl chain coupled with a polar, electron-withdrawing dichloropropanoate headgroup—creates unique chromatographic challenges. Analysts frequently encounter poor peak resolution manifesting as either symmetrical co-elution with matrix interferences or asymmetrical peak broadening (tailing) due to secondary interactions in the sample flow path.

This guide provides a systematic, causality-driven approach to diagnosing and resolving these specific resolution issues.

Diagnostic Decision Tree

GC_Troubleshooting Start Issue: Poor Peak Resolution (Hexadecyl 2,2-dichloropropanoate) CheckShape Evaluate Peak Symmetry Start->CheckShape Tailing Asymmetrical (Tailing / Broadening) CheckShape->Tailing Secondary Interactions Coelution Symmetrical (Co-elution) CheckShape->Coelution Insufficient Selectivity/Plates Inlet Inlet & Flow Path Optimization • Replace deactivated liner • Trim column inlet (10-20 cm) Tailing->Inlet Oven Thermodynamic Optimization • Reduce oven ramp rate • Optimize carrier gas velocity Coelution->Oven Column Selectivity Enhancement • Switch to 5% Phenyl column • Adjust film thickness Coelution->Column Validation System Suitability Test (Verify Rs > 1.5) Inlet->Validation Oven->Validation Column->Validation

Caption: Diagnostic workflow for resolving poor GC peak resolution of halogenated esters.

Core Troubleshooting Guide (FAQs)

Q1: Why is my hexadecyl 2,2-dichloropropanoate peak tailing and merging with adjacent peaks? A1: Peak tailing for halogenated esters is rarely a thermodynamic separation issue; it is almost exclusively a symptom of unwanted secondary interactions (active sites) within the GC flow path. The electronegative chlorine atoms and the ester carbonyl oxygen readily hydrogen-bond or complex with exposed silanol groups (Si-OH) or metal ions in a degraded inlet liner or at the head of the column. Causality & Solution: When the deactivation layer of the glass liner breaks down, the analyte adsorbs and desorbs at varying rates, causing the molecules to reach the detector in a drawn-out band. Peak tailing severely hinders quantitation accuracy and reduces separation efficiency between closely eluting analytes[1]. To resolve this, perform immediate inlet maintenance: replace the septum, install a fresh, heavily deactivated splitless liner, and trim 10–20 cm from the front of the column to remove accumulated non-volatile matrix residues that act as active sites[1].

Q2: The peaks are symmetrical but co-eluting with matrix components. How do I improve thermodynamic resolution? A2: Symmetrical co-elution indicates a lack of selectivity or insufficient theoretical plates for the separation. Peak resolution ( Rs​ ) is mathematically defined as the difference between the retention times of a pair of adjacent peaks, divided by their average widths at the base[2]. Causality & Solution:

  • Adjust the Temperature Program: Decreasing the oven ramp rate through the elution temperature of the compound increases the time the analyte spends partitioning into the stationary phase. Lowering the column temperature is a common method of improving peak resolution; if the increase in peak separation is greater than the corresponding increase in peak width, improved peak resolution occurs[3].

  • Optimize Carrier Gas Velocity: Ensure the carrier gas is operating at its optimal linear velocity. Operating too far above or below the optimum broadens the peak and destroys efficiency. Adjusting carrier-gas pressure, flow, or linear velocity is a primary "virtual knob" used to manipulate peak resolution[2].

Q3: Is my column chemistry appropriate for this compound? A3: Hexadecyl 2,2-dichloropropanoate requires a stationary phase that balances the need to elute a high-boiling compound (C16 chain) while providing dipole-dipole interactions for the halogenated ester moiety. Causality & Solution: A non-selective stationary phase is a primary cause of poor peak resolution[4]. A 100% dimethylpolysiloxane column separates purely by boiling point, which may lead to co-elution with straight-chain alkanes in complex matrices. Switching to an appropriate stationary phase, such as a mid-polar 5% phenyl-arylene phase, introduces π−π and weak dipole interactions that selectively retard the halogenated ester relative to non-polar interferences[4]. Furthermore, halving the column length will halve the column efficiency and reduce the resolution by a factor of 1.4, so ensure your column length is sufficient for the complexity of the matrix[5].

Q4: Could sample overload be causing my resolution loss? A4: Yes. If the injection volume or analyte concentration exceeds the sample capacity of the column, the peak will distort, often exhibiting fronting (a gradual rise and a sharp drop) or symmetrical broadening, which causes overlap with adjacent peaks. Causality & Solution: The C16 ester has a high partition coefficient. If the stationary phase becomes saturated, excess analyte remains in the mobile phase and travels faster through the column. The most frequent cause of peak fronting is the introduction of too large of a sample into the column[6]. To correct sample overload, adjust the sample concentration or decrease the amount on the column by increasing the split ratio[4].

Quantitative Data: Impact of Method Parameters on Resolution
ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Resolution ( Rs​ )
Inlet Liner Standard / UsedUltra-Inert / DeactivatedEliminates active sites, reducing peak tailing and preventing overlap with closely eluting analytes[1].
Split Ratio 5:1 (Overload)50:1Prevents stationary phase saturation and peak fronting by reducing the mass of analyte on-column[4][6].
Oven Ramp Rate 20 °C/min5 °C/minIncreases peak separation time. If separation increases more than peak width, Rs​ improves[3].
Stationary Phase 100% Dimethylpolysiloxane5% Phenyl-methylpolysiloxaneEnhances selectivity via dipole and π−π interactions for the halogenated ester moiety[4].
Column Length 15 m30 mDoubles theoretical plates, increasing overall resolution by a factor of ~1.4[5].
Self-Validating Experimental Protocol: Method Optimization

This protocol is designed as a self-validating system: each step includes a verification checkpoint before proceeding to the next variable. Remember to change just one variable at a time to accurately identify the true optimum set of parameters[2].

Phase 1: Flow Path Passivation & Injection Optimization

  • Hardware Maintenance: Replace the septum and install a heavily deactivated, single-taper split liner with glass wool.

  • Column Trimming: Cut 10–20 cm from the front of the GC column using a ceramic scoring wafer to ensure a clean, 90-degree cut. This removes active sites and non-volatile residues[1].

  • Split Ratio Adjustment: Set the initial split ratio to 50:1 to rule out column overload[4].

  • Validation Checkpoint: Inject a mid-level standard. Calculate the asymmetry factor ( As​ ). If As​ is between 0.9 and 1.2, the flow path is inert. If tailing persists, the column itself may be degraded and require replacement.

Phase 2: Thermodynamic Control (Oven Program)

  • Initial Temperature: Set the initial oven temperature 10–20 °C below the boiling point of the injection solvent to ensure proper solvent focusing.

  • Ramp Rate Optimization: Program a shallow ramp rate of 5 °C/min through the expected elution window of the hexadecyl 2,2-dichloropropanoate.

  • Validation Checkpoint: Evaluate the chromatogram. Calculate Rs​ using the formula: difference in retention times divided by average peak widths at base[2]. If Rs​<1.5 , proceed to Phase 3.

Phase 3: Carrier Gas Linear Velocity Calibration

  • Velocity Adjustment: Adjust the carrier gas (Helium) flow rate to achieve a linear velocity of 30–35 cm/s.

  • Validation Checkpoint: Plot a mini van Deemter curve by injecting the standard at 25, 30, 35, and 40 cm/s. Select the velocity that yields the narrowest peak width at half-height.

References[4] Title: GC Troubleshooting Tips | Source: shimadzu.com | URL:Verify Source[3] Title: Chromatography Problem Solving and Troubleshooting | Source: oup.com | URL:Verify Source[1] Title: GC Column Troubleshooting Guide | Source: phenomenex.com | URL:Verify Source[6] Title: Gas Chromatography Technologies | Source: clu-in.org | URL:Verify Source[2] Title: Improving GC Performance Systematically | Source: chromatographyonline.com | URL:Verify Source[5] Title: GC Diagnostic Skills Part V – Loss of Efficiency (and Resolution!) | Source: elementlabsolutions.com | URL:Verify Source

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for Hexadecyl 2,2-Dichloropropanoate

Welcome to the Technical Support Center for the isolation and recovery of hexadecyl 2,2-dichloropropanoate (CAS No. 89876-44-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and recovery of hexadecyl 2,2-dichloropropanoate (CAS No. 89876-44-8). This guide is engineered for research scientists and drug development professionals who require high-yield, high-purity recovery of this specific halogenated ester.

Mechanistic Overview & Causal Factors

Hexadecyl 2,2-dichloropropanoate is a highly lipophilic compound featuring a hydrophobic C16 tail (derived from hexadecanol) and an electron-withdrawing 2,2-dichloropropanoate head group (1)[1].

Optimizing its extraction requires navigating two primary chemical hurdles:

  • Surfactant-Like Emulsification: The amphiphilic geometry of long-chain alkyl esters significantly lowers interfacial tension in biphasic systems, frequently resulting in intractable emulsions during liquid-liquid extraction (LLE) (2)[2].

  • Extreme Electrophilicity: The α,α -dichloro substitution strongly withdraws electron density from the ester carbonyl. This makes the ester exceptionally susceptible to nucleophilic attack, leading to rapid degradation via base-catalyzed hydrolysis or transesterification if the wrong solvents or pH are used (3)[3].

Extraction Optimization Workflow

G Start Crude Reaction Mixture pH Adjust pH to 4.5-5.0 (Prevent Hydrolysis) Start->pH Solvent Add Hexane/MTBE (4:1) & Partition pH->Solvent Decision Emulsion Formed? Solvent->Decision EmulsionYes Add Saturated NaCl or Centrifuge Decision->EmulsionYes Yes EmulsionNo Separate Organic Phase Decision->EmulsionNo No EmulsionYes->EmulsionNo Wash Wash with Cold 0.1M NaHCO3 EmulsionNo->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Evaporate < 30°C Dry->Concentrate End Pure Hexadecyl 2,2-dichloropropanoate Concentrate->End

Workflow for the optimized solvent extraction of hexadecyl 2,2-dichloropropanoate.

Step-by-Step Methodology: Self-Validating LLE Protocol

This protocol utilizes a highly non-polar solvent matrix to maximize recovery while incorporating built-in validation checks to ensure compound integrity.

Phase 1: Quenching and Preparation

  • Cool the Matrix: Submerge the crude reaction mixture in an ice-water bath to bring the temperature to 0–5°C. Causality: Low temperatures kinetically suppress the base-catalyzed hydrolysis of the sterically unhindered, highly electrophilic 2,2-dichloropropanoate group[3].

  • pH Adjustment: Slowly add cold 0.1 M Citric Acid until the aqueous phase reaches a pH of 4.5–5.0. Causality: Maintaining a slightly acidic environment neutralizes basic catalysts (e.g., pyridine, DMAP) without triggering acid-catalyzed cleavage of the ester.

Phase 2: Solvent Partitioning 3. Solvent Addition: Add a 4:1 mixture of Hexane and Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio to the aqueous mixture. Causality: The C16 hexadecyl chain is highly soluble in hexane, while MTBE provides enough polarity to solubilize the dichloropropanoate head group. Crucially, MTBE is non-nucleophilic, preventing the transesterification that would occur if alcohols were used. 4. Agitation: Agitate gently via inversion for 3–5 minutes. Do not shake vigorously. Causality: Vigorous shaking induces micelle formation due to the amphiphilic nature of the long-chain ester, leading to intractable emulsions.

Phase 3: Phase Separation & Validation 5. Separation: Allow the phases to separate for 15 minutes. (If an emulsion persists, proceed to the Troubleshooting Guide below). 6. Self-Validation Step: Before discarding the aqueous layer, spot it on a silica TLC plate alongside the organic layer. Elute with Hexane:EtOAc (9:1) and visualize with a KMnO₄ stain. Causality: This ensures no product remains trapped in aqueous micelles. If ester is detected in the aqueous spot, perform one back-extraction with pure Hexane.

Phase 4: Washing and Isolation 7. Washing: Wash the combined organic layers once with cold 0.1 M NaHCO₃ (to remove residual 2,2-dichloropropanoic acid) and once with saturated aqueous NaCl (brine). 8. Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30°C to yield the pure ester.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in this extraction. The table below summarizes the quantitative recovery and risk profiles of common solvent systems.

Solvent SystemRelative PolarityEmulsion RiskEster Recovery (%)Hydrolysis / Transesterification Risk
Hexane / MTBE (4:1) LowLow> 98% Low (Non-nucleophilic)
Ethyl Acetate MediumMedium92%Moderate
Dichloromethane (DCM) MediumHigh88%Low
Methanol / Chloroform HighHigh< 60%High (Rapid Transesterification)

Troubleshooting Guide

Q: I am experiencing a thick, milky emulsion during the aqueous wash that won't separate. How do I break it? A: Hexadecyl 2,2-dichloropropanoate possesses a long hydrophobic tail and a polar head, causing it to act as a non-ionic surfactant that lowers interfacial tension[2]. Resolution: Do not add more organic solvent. Instead, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) until the aqueous layer is roughly 20% brine by volume. If the emulsion persists, centrifuge the biphasic mixture at 3000 x g for 10 minutes to mechanically force phase separation.

Q: My recovery yield is low, and NMR analysis shows degradation products. What happened? A: The α,α -dichloro substitution strongly withdraws electron density from the ester carbonyl, making it exceptionally susceptible to nucleophilic attack[3]. If your aqueous wash was too basic (pH > 8) or if you utilized alcoholic solvents (e.g., ethanol, methanol) during extraction, the ester likely underwent hydrolysis or transesterification. Resolution: Strictly maintain the aqueous phase pH between 4.5 and 5.0 during the initial extraction and exclusively use non-nucleophilic solvents like Hexane or MTBE.

Q: TLC indicates the co-extraction of unreacted hexadecanol. How can I separate it from the final product? A: Both compounds are highly lipophilic, making LLE separation difficult. However, unreacted hexadecanol has a free hydroxyl group that interacts strongly with normal-phase silica. Resolution: Perform a rapid Solid-Phase Extraction (SPE) using a silica cartridge. Load the crude mixture, elute the hexadecyl 2,2-dichloropropanoate with 100% Hexane, and subsequently elute the unreacted hexadecanol with a Hexane:Ethyl Acetate (8:2) flush.

Frequently Asked Questions (FAQs)

Q: Is it safe to use heat to evaporate the extraction solvent faster? A: Prolonged heating above 35–40°C is strongly discouraged. The compound is a heavy liquid/low-melting solid, and elevated temperatures can promote thermal degradation or α -halogen elimination. Always evaporate under high vacuum at room temperature.

Q: Can I use basic aqueous washes (e.g., NaHCO₃) to remove unreacted 2,2-dichloropropanoic acid? A: Yes, but time and temperature are critical. You must strictly control the contact time (under 5 minutes) and keep the temperature < 5°C to prevent base-catalyzed hydrolysis of the ester[3].

Q: What is the recommended storage condition post-extraction? A: Store the neat oil, or a stock solution in a non-nucleophilic solvent (e.g., dry hexane), in an amber vial at -20°C. Ensure the headspace is purged with argon or nitrogen to protect the compound from ambient moisture, which can slowly hydrolyze the ester over time.

References

  • Title: Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Title: US20160052846A1 - Method of demulsifying and purifying organic products from an emulsion Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization &amp; Impurity Reduction in Hexadecyl 2,2-Dichloropropanoate Synthesis

Executive Summary Hexadecyl 2,2-dichloropropanoate (CAS 89876-44-8) is a highly lipophilic ester synthesized via the esterification of hexadecanol and 2,2-dichloropropanoic acid [[1]](). Due to its long hydrophobic tail...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexadecyl 2,2-dichloropropanoate (CAS 89876-44-8) is a highly lipophilic ester synthesized via the esterification of hexadecanol and 2,2-dichloropropanoic acid [[1]](). Due to its long hydrophobic tail and waxy nature, researchers frequently encounter significant purification challenges. These include the product "oiling out" during cooling and the isomorphic co-crystallization of nonpolar impurities, such as unreacted long-chain alcohols 2. This technical support guide provides a mechanistic approach to troubleshooting these impurities, ensuring high-purity yields through self-validating workflows.

Mechanistic Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming distinct crystals during cooling?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, causing the solute to separate as a metastable liquid phase before it can nucleate into a crystal lattice. Hexadecyl 2,2-dichloropropanoate features a flexible 16-carbon hydrophobic tail attached to a polar dichlorinated headgroup 1. This dichotomy lowers the lattice energy. When cooled rapidly in a poor solvent, the hydrophobic tails aggregate amorphously rather than aligning into a crystalline lattice, trapping impurities within the oil 2.

  • Self-Validating Solution: Use a controlled cooling ramp (-0.5°C/min) and a moderately polar solvent like Isopropanol. Validation Check: Observe the solution during cooling; it must remain clear until distinct nucleation points form. If the solution turns milky (reaching the cloud point) without discrete crystals, reheat by 5°C until clear, seed with pure crystals, and resume cooling at a slower rate.

Q2: How do I eliminate unreacted 2,2-dichloropropanoic acid that co-precipitates with the ester?

  • Causality: 2,2-dichloropropanoic acid can form hydrogen-bonded dimers that mimic the ester's physical properties in non-polar environments. Because of this, direct crystallization often fails to remove it, leading to acidic impurities in the final lattice 3.

  • Self-Validating Solution: Implement a pre-crystallization basic wash. Dissolve the crude mixture in an organic solvent and wash with saturated aqueous sodium bicarbonate (NaHCO₃). The base deprotonates the acid, converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous phase 3. Validation Check: Measure the pH of the aqueous effluent; it must remain alkaline (pH > 8) to guarantee complete neutralization and extraction of the acid.

Q3: GC/MS analysis shows residual 1-hexadecanol in my final product. How can I separate them?

  • Causality: 1-Hexadecanol (cetyl alcohol) is a waxy solid with a long carbon chain identical to the ester's tail 4. This structural similarity leads to isomorphic co-crystallization, where the alcohol molecules substitute for the ester molecules within the crystal lattice.

  • Self-Validating Solution: Shift the thermodynamic equilibrium by exploiting the hydroxyl group of the alcohol. Recrystallize from a solvent that preferentially solvates alcohols at lower temperatures, such as an Acetonitrile/Methanol (80:20) blend. The methanol acts as a hydrogen-bond acceptor/donor, keeping 1-hexadecanol dissolved in the cold mother liquor while the non-hydrogen-bonding ester crystallizes out [[2]](). Validation Check: Run a Thin Layer Chromatography (TLC) of the mother liquor against a 1-hexadecanol standard to confirm the impurity has partitioned into the liquid phase.

Process Visualization

Workflow A Crude Esterification Mixture (Ester, Acid, Alcohol) B Liquid-Liquid Extraction (Ethyl Acetate / Aq. NaHCO3) A->B C Aqueous Phase (Discard: Sodium Salt) B->C Removes Acid D Organic Phase (Ester + Residual Alcohol) B->D Retains Lipids E Solvent Exchange (Concentrate & Add Solvent) D->E F Thermal Dissolution (Heat to 60°C until clear) E->F G Controlled Cooling (Ramp: -0.5°C/min to 4°C) F->G Prevents Oiling Out H Vacuum Filtration & Cold Solvent Wash G->H Induces Nucleation I Mother Liquor (Discard: Soluble Alcohol) H->I Removes Alcohol J Pure Hexadecyl 2,2-dichloropropanoate H->J High Purity Crystals

Crystallization and purification workflow for hexadecyl 2,2-dichloropropanoate.

Self-Validating Crystallization Protocol

Phase 1: Pre-Crystallization Workup (Acid Removal)

  • Dissolution: Dissolve 10.0 g of crude hexadecyl 2,2-dichloropropanoate in 100 mL of ethyl acetate in a 250 mL separatory funnel 2.

  • Neutralization: Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Invert gently and vent frequently to release CO₂ gas.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Self-Validation Check: Measure the pH of the aqueous layer. It must be >8.0. If the pH is lower, repeat the NaHCO₃ wash to ensure all 2,2-dichloropropanoic acid is removed 3.

  • Drying: Wash the organic layer with 50 mL of brine, then dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate via rotary evaporation (40°C, 150 mbar) to yield a crude waxy solid.

Phase 2: Controlled Crystallization (Alcohol Removal)

  • Solvent Addition: Add 60 mL of an Acetonitrile/Methanol (80:20 v/v) blend to the crude solid.

  • Thermal Dissolution: Heat the mixture in a water bath to 60°C with moderate stirring (250 rpm) until a completely clear, homogeneous solution is achieved [[2]]().

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Ramp the temperature down from 60°C to 20°C at a strict rate of -0.5°C/min.

  • Self-Validation Check: Monitor the solution at ~35-40°C. Discrete nucleation points (crystals) should appear. If the solution becomes uniformly milky (indicating oiling out), immediately reheat to 60°C, add 5 mL of Acetonitrile, and restart the cooling protocol.

  • Maturation: Once at 20°C, transfer the flask to an ice bath (4°C) and age the crystals for 2 hours to maximize yield.

Phase 3: Isolation and Verification

  • Filtration: Isolate the crystals using vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with 2 × 10 mL of ice-cold Acetonitrile to displace the mother liquor containing residual 1-hexadecanol 2.

  • Self-Validation Check: Spot the mother liquor on a TLC plate alongside a pure 1-hexadecanol standard (eluent: Hexane/Ethyl Acetate 80:20). A matching spot confirms the successful partitioning of the alcohol impurity away from the crystals.

  • Drying: Dry the purified crystals under high vacuum (0.1 mbar) at room temperature for 12 hours.

Empirical Data: Solvent System Optimization

The following table summarizes the quantitative outcomes of various solvent systems and cooling rates applied to the crystallization of hexadecyl 2,2-dichloropropanoate.

Solvent SystemRatio (v/v)Cooling Rate (°C/min)1-Hexadecanol RemovalAcid RemovalCrystal Yield (%)Final Purity (%)
Hexane / Ethyl Acetate90:10-1.0PoorPoor85< 90
Isopropanol (IPA)100-0.5ModerateGood7895
Acetonitrile / Methanol80:20-0.5ExcellentGood72> 98
Acetone / Water95:5-0.2GoodModerate6596

Sources

Optimization

Technical Support Center: Hexadecyl 2,2-Dichloropropanoate Purification &amp; Thermal Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing challenges with the thermal instability of halogenated esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing challenges with the thermal instability of halogenated esters. Here, we address the specific mechanistic failures encountered during the vacuum distillation of hexadecyl 2,2-dichloropropanoate and provide validated, scalable solutions.

Mechanistic Overview: The Causality of Thermal Instability

Hexadecyl 2,2-dichloropropanoate (CAS: 89876-44-8) is a high-molecular-weight ester synthesized via the esterification of hexadecanol and 2,2-dichloropropanoic acid1[1]. While its long hydrophobic tail makes it highly valuable for surfactant and drug formulation applications, the 2,2-dichloro substituents introduce severe thermal lability[1].

The core issue lies in the thermodynamics of the molecule. The two highly electronegative chlorine atoms exert a strong electron-withdrawing inductive effect, significantly increasing the acidity of the adjacent alpha-protons. When subjected to thermal stress (temperatures exceeding 90°C), the molecule overcomes the activation energy barrier for dehydrohalogenation [1]. This elimination reaction rapidly releases hydrogen chloride (HCl) gas and converts the desired compound into a 2-chloroacrylate ester[1].

Because standard batch vacuum distillation requires extended residence times (often hours) to vaporize high-boiling compounds, the accumulated thermal history guarantees degradation 2[2]. Successful purification therefore mandates decoupling the evaporation point from the degradation threshold.

Troubleshooting Guides & FAQs

Q1: During batch vacuum distillation at 2 mbar, my product turned dark brown, and the vacuum pressure suddenly spiked. What caused this? A1: You have exceeded the thermal decomposition threshold. At 2 mbar, the boiling point of hexadecyl 2,2-dichloropropanoate still exceeds 90°C. The darkening is caused by the polymerization of the 2-chloroacrylate byproducts formed during dehydrohalogenation[1]. The sudden spike in vacuum pressure is due to the rapid evolution of gaseous HCl and potentially CO2 from decarboxylation of residual acid3[3]. Corrective Action: Immediately quench the heat and neutralize the distillation residue, as accumulated HCl can catalyze further degradation (autocatalysis)[2].

Q2: How can I lower the boiling point enough to distill without triggering dehydrohalogenation? A2: You must utilize Short-Path Distillation (Wiped-Film Evaporation) 4[4]. By operating at ultra-high vacuums (0.001 to 0.1 mbar) and utilizing a mechanical wiper to create a micro-thin liquid film, the residence time of the ester on the heating surface is reduced from several hours to tens of seconds 5[5]. This kinetic bypass prevents the molecule from absorbing enough thermal energy to reach the transition state for elimination 6[6].

Q3: My facility does not have a wiped-film evaporator. Is there a non-thermal purification alternative? A3: Yes. Because hexadecyl 2,2-dichloropropanoate contains a long-chain aliphatic tail, it exhibits favorable crystallization kinetics at low temperatures. You can bypass thermal purification entirely by dissolving the crude mixture in a non-polar solvent like heptane and cooling it below 10°C[1]. This yields high-purity flakes (>99.5%) while leaving unreacted acid and shorter-chain impurities in the mother liquor[1].

Workflow Visualization

PurificationWorkflow Start Crude Hexadecyl 2,2-dichloropropanoate Decision Evaluate Purification Equipment & Impurities Start->Decision Batch Standard Batch Vacuum Distillation Decision->Batch 1-10 mbar Vacuum (High Residence Time) WFE Short-Path Wiped Film Evaporation Decision->WFE 0.001-0.1 mbar Vacuum (< 1 min Residence) Cryst Low-Temperature Crystallization Decision->Cryst Heptane Solvent (Thermal Bypass) Degradation Dehydrohalogenation (HCl Gas + Product Loss) Batch->Degradation Temp > 90°C Success High Purity Ester (>99.0% Recovery) WFE->Success Temp < 80°C Cryst->Success Temp < 10°C

Workflow for selecting hexadecyl 2,2-dichloropropanoate purification to prevent thermal degradation.

Quantitative Data: Purification Modality Comparison

Purification ModalityOperating PressureMax Temp (°C)Residence TimeYield (%)Purity (%)Thermal Degradation Risk
Standard Batch Distillation 1 - 10 mbar> 120°C2 - 6 hours< 30%< 70%Critical (Autocatalytic HCl release)
Short-Path Wiped-Film 0.001 - 0.1 mbar80°C10 - 30 seconds> 90%> 99.0%Low (Kinetic bypass of elimination)
Heptane Crystallization Atmospheric< 10°C4 - 12 hours80 - 85%> 99.5%None (Strictly non-thermal)

Self-Validating Experimental Protocols

Protocol A: Wiped-Film Short-Path Evaporation (Continuous Flow)

Causality Focus: This protocol leverages high-vacuum thermodynamics to vaporize the ester below its 90°C degradation threshold, utilizing mechanical wiping to ensure a micro-thin liquid film for instantaneous heat transfer[5][7].

  • System Priming: Power on the short-path distillation unit and establish an internal vacuum of at least 0.05 mbar. Chill the internal condenser to 15°C to ensure immediate condensation of the heavy ester.

  • Thermal Calibration: Set the evaporator jacket temperature to 80°C. Do not exceed 85°C to maintain a safety buffer against the 90°C dehydrohalogenation limit.

  • Feed Initiation: Introduce the crude hexadecyl 2,2-dichloropropanoate via the feed pump at a rate that maintains a residence time of <30 seconds on the heated surface.

  • Self-Validation Check (Real-Time): Suspend a piece of moistened universal pH indicator paper in the vacuum exhaust line (before the cold trap).

    • Validation Mechanism: If the pH paper turns red (pH < 3), HCl gas is evolving, indicating localized thermal degradation. Immediately reduce the jacket temperature by 5°C or decrease the feed rate to thin the film further.

  • Collection: Collect the purified ester from the distillate receiver. The product should be a clear, colorless to pale-yellow viscous liquid or low-melting solid.

Protocol B: Low-Temperature Crystallization (Thermal Bypass)

Causality Focus: Bypasses thermal energy entirely by exploiting the differential solubility of the long hydrophobic hexadecyl chain in non-polar solvents at low temperatures[1].

  • Dissolution: Dissolve 1 part crude hexadecyl 2,2-dichloropropanoate in 3 parts (w/v) of anhydrous heptane at 35°C in a jacketed reactor. Stir until completely homogenous.

  • Controlled Cooling: Ramp the reactor temperature down to 5°C at a rate of 0.5°C/min. Slow cooling prevents the occlusion of unreacted 2,2-dichloropropanoic acid within the crystal lattice.

  • Nucleation and Aging: Hold the mixture at 5°C for 4 hours to maximize crystal yield.

  • Filtration: Isolate the white crystalline flakes via vacuum filtration. Wash the filter cake with 1 volume of ice-cold (0°C) heptane to remove residual mother liquor.

  • Self-Validation Check (Post-Process): Dissolve 50 mg of the isolated crystals in 1 mL of methanol and add 2 drops of 0.1 M Silver Nitrate (AgNO3) solution.

    • Validation Mechanism: The solution must remain perfectly clear. A white precipitate (AgCl) indicates the presence of free chloride ions, proving that either thermal degradation occurred upstream or unreacted acid remains. If clear, the protocol is validated as successful and degradation-free.

References

  • ExtraktLab. "Short Path Distillation: Everything You Should Know". [Link]

  • EVP Vacuum Solution. "What is short-path distillation?". [Link]

  • Edwards Vacuum. "How does short path distillation work?". [Link]

  • ChemBK. "Dalapon - Physico-chemical Properties". [Link]

  • IChemE. "Chemical reaction hazards of distillation processes".[Link]

  • VTA Verfahrenstechnische Anlagen. "Short Path Evaporation". [Link]

Sources

Troubleshooting

Calibration curve optimization for hexadecyl 2,2-dichloropropanoate quantification

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible quantification of long-chain halogenated esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible quantification of long-chain halogenated esters.

Hexadecyl 2,2-dichloropropanoate (CAS 89876-44-8) presents a unique analytical paradox. It is formed via the esterification of hexadecanol and 2,2-dichloropropanoic acid (dalapon)[1]. While its dalapon headgroup is highly electronegative—making it an excellent candidate for Gas Chromatography-Electron Capture Detection (GC-ECD) or negative-ion chemical ionization (NCI) GC-MS[2]—its 16-carbon hexadecyl tail renders the molecule extremely lipophilic[1]. If you treat this compound like a standard polar pesticide during calibration, your curve will fail.

This guide provides field-proven troubleshooting logic, causality-driven FAQs, and self-validating protocols to optimize your calibration curve.

Diagnostic Workflows

To establish a robust calibration curve, you must counteract the analyte's physical properties: severe hydrophobicity (leading to labware adsorption) and ester lability (leading to hydrolysis).

Workflow S1 Stock Preparation (Hexadecyl 2,2-dichloropropanoate) S2 Serial Dilution (Silanized Vials + Non-polar Solvent) S1->S2 Prevent Adsorption S3 Matrix Matching & SIL-IS Spiking S2->S3 Compensate Matrix Effects S4 GC-MS/MS or GC-ECD Acquisition S3->S4 Normalize Variance S5 1/x Weighted Linear Regression S4->S5 Extract Peak Areas

Optimized calibration and quantification workflow for hydrophobic halogenated esters.

Troubleshooting Knowledge Base & FAQs

Q1: My calibration curve exhibits a severe, non-linear drop-off at the Lower Limit of Quantification (LLOQ). How do I correct this? Causality: This is a classic symptom of non-specific binding (adsorption). Because of the hydrophobic hexadecyl chain, the compound rapidly partitions out of aqueous or semi-aqueous diluents and binds to the silanol groups of standard borosilicate glass or the polymer chains of polypropylene tubes. Corrective Action: You must eliminate active sites. Use strictly silanized glassware for all serial dilutions. Furthermore, prepare your working standards in a non-polar solvent like methyl tert-butyl ether (MTBE)[3] or hexane rather than methanol/water mixtures. Self-Validation Check: To prove adsorption is the root cause, sequentially transfer a mid-QC sample through three empty standard vials, incubating for 10 minutes each. If the final MS response drops by >15% compared to a control kept in a silanized vial, active site adsorption is confirmed.

Q2: I am observing signal degradation of my standards over time while they sit in the autosampler queue. What is the mechanism? Causality: Ester hydrolysis. Hexadecyl 2,2-dichloropropanoate is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the molecule back into hexadecanol and dalapon[1]. Standard dalapon analysis often requires acidic conditions[3], but strong acids will degrade this ester. Corrective Action: Buffer your final matrix extracts to a strictly controlled pH of 5.5 to 6.0. Additionally, maintain the autosampler tray at 4°C.

Q3: Should I use unweighted linear regression or apply a weighting factor for this analyte? Causality: Mass spectrometers exhibit heteroscedasticity—meaning the variance of the signal increases proportionally with the concentration of the analyte[4]. If you use unweighted linear regression, the curve fitting algorithm will heavily bias the line toward the Upper Limit of Quantification (ULOQ) to minimize absolute error, resulting in massive percentage errors at the LLOQ. Corrective Action: Always apply a 1/x or 1/x2 weighting factor to your linear regression model. This forces the algorithm to prioritize relative error, ensuring accuracy at the low end of the curve[4].

Troubleshooting Issue Non-Linear Calibration Curve Q1 Signal Loss at LLOQ? Issue->Q1 Q2 Saturation at ULOQ? Issue->Q2 Q3 High IS Variance? Issue->Q3 A1 Use Silanized Glassware Switch to MTBE Solvent Q1->A1 Yes A2 Restrict Dynamic Range Switch to Isotope Ion Q2->A2 Yes A3 Check Matrix Suppression Use Stable Isotope IS Q3->A3 Yes

Decision tree for diagnosing non-linear calibration curves in mass spectrometry.

Quantitative Data Presentation & Acceptance Criteria

To maintain scientific integrity, your calibration curve must adhere to strict quantitative thresholds. Use the following table to benchmark your assay's performance against industry standards for halogenated organic analysis[5].

ParameterAcceptance CriteriaCausality of FailureCorrective Action
Linearity ( R2 ) ≥0.995 (with 1/x weighting)Detector saturation (ULOQ) or labware adsorption (LLOQ).Restrict dynamic range; utilize silanized vials for all dilutions.
Accuracy (LLOQ) ±20% of nominal concentrationAnalyte loss to active sites; matrix ion suppression.Implement matrix-matched calibration; use a Stable Isotope Labeled Internal Standard (SIL-IS).
Accuracy (Mid/High) ±15% of nominal concentrationEster hydrolysis during the autosampler queue.Buffer matrix to pH 5.5; chill autosampler tray to 4°C.
Carryover ≤20% of LLOQ area in blankAnalyte retention in the GC inlet liner due to lipophilicity.Replace inlet liner; add dual MTBE/Hexane solvent wash steps.

Standardized Experimental Protocol: Matrix-Matched Calibration

This protocol is designed as a self-validating system to ensure that matrix effects and adsorption do not compromise your quantification of hexadecyl 2,2-dichloropropanoate.

Phase 1: Stock and Working Solution Preparation

  • Stock Solution: Accurately weigh 1.0 mg of hexadecyl 2,2-dichloropropanoate reference standard. Dissolve in 1.0 mL of MTBE to yield a 1.0 mg/mL stock[3]. Store at -20°C in a tightly sealed, amber silanized glass vial.

  • Serial Dilution: Prepare working solutions (e.g., 10 ng/mL to 10,000 ng/mL) by performing serial dilutions strictly in MTBE using silanized glassware. Do not use aqueous solvents.

Phase 2: Matrix Matching and Extraction

  • Matrix Aliquoting: Aliquot 200 µL of blank biological or environmental matrix into silanized extraction tubes.

  • Spiking: Spike the blank matrix with the appropriate volume of working solutions to generate a 6- to 8-point calibration curve (e.g., 1.0 ng/mL to 1,000 ng/mL final concentration).

  • Internal Standard: Spike all samples, including blanks, with a fixed concentration of a stable-isotope-labeled internal standard (e.g., 13C -labeled analog).

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of MTBE to each tube. Vortex vigorously for 5 minutes to partition the lipophilic ester into the organic layer[3].

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer the upper organic layer to a clean silanized vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature (do not apply heat, to prevent volatilization/degradation).

  • Reconstitution: Reconstitute in 100 µL of hexane. Transfer to GC vials with deactivated glass inserts.

Phase 3: Self-Validation & Acquisition

  • Injection: Inject 1-2 µL into the GC-MS/MS or GC-ECD system[2].

  • Carryover Validation: Immediately following the injection of your ULOQ standard, inject a reconstituted blank matrix. Validation rule: The peak area in this blank must be ≤20% of the LLOQ peak area. If it is higher, your GC inlet is retaining the lipophilic analyte, and you must bake out the column or change the liner before proceeding.

  • Data Processing: Generate the calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio. Apply a 1/x weighting factor[4].

References

  • Title: Buy Hexadecyl 2,2-dichloropropanoate (EVT-15566590)
  • Source: weber.
  • Source: lcms.
  • Source: thermofisher.
  • Source: rsc.
  • Source: researchgate.

Sources

Optimization

Overcoming steric hindrance in hexadecyl 2,2-dichloropropanoate esterification

Welcome to the Technical Support Center for the esterification of hexadecyl 2,2-dichloropropanoate. As a Senior Application Scientist, I have designed this portal to address the severe kinetic bottlenecks researchers fac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of hexadecyl 2,2-dichloropropanoate. As a Senior Application Scientist, I have designed this portal to address the severe kinetic bottlenecks researchers face when coupling hexadecanol with 2,2-dichloropropanoic acid. The geminal dichloro group introduces massive steric bulk and potent electron-withdrawing effects, rendering standard esterification methods ineffective. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Part 1: Strategic Workflow for Hindered Esterification

EsterificationWorkflow Start 2,2-Dichloropropanoic Acid + Hexadecanol Decision Select Esterification Strategy Start->Decision Steglich Steglich Esterification (EDC + DMAP) Decision->Steglich Mild Conditions AcidChloride Acid Chloride Route (SOCl2 + Pyridine) Decision->AcidChloride High Reactivity O_Acyl O-Acylisourea Intermediate Steglich->O_Acyl EDC Chloride_Int 2,2-Dichloropropanoyl Chloride AcidChloride->Chloride_Int SOCl2 Acyl_Pyr Acylpyridinium Intermediate O_Acyl->Acyl_Pyr DMAP Catalyst Product Hexadecyl 2,2-Dichloropropanoate (Target Ester) Acyl_Pyr->Product Hexadecanol Chloride_Int->Product Hexadecanol + Pyridine

Workflow for overcoming steric hindrance in hexadecyl 2,2-dichloropropanoate synthesis.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does standard Fischer esterification yield negligible product when reacting hexadecanol with 2,2-dichloropropanoic acid? A1: Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carbonyl carbon. In 2,2-dichloropropanoic acid, the geminal dichloro group at the alpha-position creates severe steric hindrance, physically blocking the approach of the bulky, long-chain hexadecanol. Additionally, the strong electron-withdrawing inductive effect (-I) of the chlorine atoms destabilizes the protonated oxonium intermediate. Consequently, the activation energy for the nucleophilic attack is prohibitively high, resulting in virtually no product formation under standard reflux conditions.

Q2: I am attempting a Steglich esterification using EDC/DCC, but my primary isolate is an N-acylurea byproduct. How do I correct this? A2: This is a classic symptom of kinetic competition caused by steric hindrance. When 2,2-dichloropropanoic acid reacts with a carbodiimide (like DCC or EDC), it forms an O-acylisourea intermediate. Normally, the alcohol attacks this intermediate to form the ester. However, because hexadecanol's attack is sterically hindered and slow, the O-acylisourea undergoes a spontaneous 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[1]. To solve this, you must add 5–10 mol% of 4-Dimethylaminopyridine (DMAP). DMAP is a highly nucleophilic catalyst that rapidly attacks the O-acylisourea before it can rearrange[2]. This forms a highly reactive N-acylpyridinium intermediate, which readily undergoes nucleophilic acyl substitution with hexadecanol to yield the desired ester[3].

DMAPMechanism Acid Hindered Acid (2,2-dichloro) O_Acyl O-Acylisourea (Prone to N-acyl shift) Acid->O_Acyl + EDC Acyl_DMAP N-Acylpyridinium Ion (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP (Fast) DMAP DMAP Catalyst (Nucleophilic) Acyl_DMAP->DMAP Catalyst Regeneration Ester Target Ester (Product) Acyl_DMAP->Ester + Hexadecanol

DMAP-catalyzed acyl transfer mechanism bypassing the unreactive O-acylisourea intermediate.

Q3: What is the most reliable method for synthesizing hexadecyl 2,2-dichloropropanoate at a preparative scale? A3: Nucleophilic acyl substitution via an acid chloride intermediate is the most robust route. By converting 2,2-dichloropropanoic acid to 2,2-dichloropropanoyl chloride using thionyl chloride (SOCl₂), you create a highly electrophilic carbonyl carbon that easily overcomes the steric barrier. Reacting this acid chloride with hexadecanol in the presence of pyridine (which acts as both an acid scavenger and a nucleophilic catalyst) drives the equilibrium forward, achieving yields exceeding 85% within 4 hours at 50°C[4].

Part 3: Quantitative Data Presentation

Table 1: Quantitative Comparison of Esterification Strategies for 2,2-Dichloropropanoic Acid

Esterification StrategyActivating ReagentCatalyst / BaseTempReaction TimeTypical YieldPrimary Byproduct / Issue
Fischer Esterification H₂SO₄ (cat.)NoneReflux24 h< 15%Unreacted starting materials due to steric block.
Standard Carbodiimide EDC·HClNoneRT12 h< 30%N-acylurea formation via 1,3-rearrangement.
Steglich Esterification EDC·HClDMAP (10 mol%)RT6 h75 - 85%Water-soluble urea derivative (easily washed).
Acid Chloride Route SOCl₂Pyridine (1.2 eq)0°C to 50°C4 h> 85%Pyridinium chloride salts (precipitates).

Part 4: Self-Validating Experimental Protocols

Protocol A: Acid Chloride Route (Recommended for Scale-Up)

This protocol completely bypasses the carbodiimide rearrangement issue by utilizing the highly reactive acid chloride intermediate.

Step-by-Step Methodology:

  • Acid Chloride Synthesis: In a flame-dried flask under nitrogen, add 2,2-dichloropropanoic acid (1.0 eq) and thionyl chloride (2.0 eq). Add one drop of anhydrous DMF as a catalyst. Reflux for 3 hours. Distill off the excess thionyl chloride under reduced pressure to isolate 2,2-dichloropropanoyl chloride.

  • Alcohol Preparation: In a separate flask, dissolve hexadecanol (0.95 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Coupling: Dissolve the freshly prepared 2,2-dichloropropanoyl chloride in a small amount of anhydrous DCM. Add this solution dropwise to the hexadecanol/pyridine mixture over 30 minutes.

    • Self-Validation Check: A white precipitate (pyridinium chloride) will form immediately upon addition, confirming that the acyl transfer is occurring successfully.

  • Reaction: Remove the ice bath and warm the reaction to 50°C. Stir for 4 hours.

  • Workup: Quench the reaction with ice water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield hexadecyl 2,2-dichloropropanoate.

Protocol B: Modified Steglich Esterification (Mild Conditions)

This protocol is ideal if avoiding thionyl chloride is necessary, relying on DMAP to act as an acyl transfer agent.

Step-by-Step Methodology:

  • Preparation: In a dry flask, dissolve 2,2-dichloropropanoic acid (1.0 eq) and hexadecanol (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq). Cool the reaction mixture to 0°C.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes. (EDC is preferred over DCC as its urea byproduct is water-soluble, simplifying purification).

  • Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature. Stir for 6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc). The disappearance of the hexadecanol spot confirms that the DMAP is successfully bypassing the N-acylurea rearrangement pathway.

  • Workup: Dilute the mixture with additional DCM. Wash with water (to remove the EDC-urea byproduct), 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if trace DMAP remains.

References

  • Title: Buy Hexadecyl 2,2-dichloropropanoate (EVT-15566590)
  • Source: organic-chemistry.
  • Source: nih.
  • Source: orgsyn.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Volatility and Stability of Hexadecyl vs. Methyl 2,2-Dichloropropanoate

As a Senior Application Scientist, selecting the appropriate ester derivative of 2,2-dichloropropanoic acid (Dalapon) is a critical decision that dictates a compound's environmental persistence, formulation compatibility...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate ester derivative of 2,2-dichloropropanoic acid (Dalapon) is a critical decision that dictates a compound's environmental persistence, formulation compatibility, and pharmacokinetic profile. This guide provides an in-depth, objective comparison between the short-chain Methyl 2,2-dichloropropanoate and the long-chain Hexadecyl 2,2-dichloropropanoate . By analyzing their physicochemical properties, we will uncover how the alkyl chain length fundamentally governs volatility and hydrolytic stability.

Physicochemical Profiling

The structural difference between a single-carbon methyl group and a 16-carbon hexadecyl (cetyl) chain drastically alters the macroscopic properties of the 2,2-dichloropropanoate core. The table below summarizes the quantitative data driving these differences.

PropertyMethyl 2,2-dichloropropanoateHexadecyl 2,2-dichloropropanoate
CAS Number 17640-02-7[1]89876-44-8[2]
Molecular Weight 157.00 g/mol 367.40 g/mol [2]
Physical State (25°C) Clear LiquidWaxy Solid
Boiling Point 143.5 °C at 760 mmHg[1]> 350 °C (Predicted)
Vapor Pressure (25°C) 5.32 mmHg (Highly Volatile)[1]< 0.001 mmHg (Negligible)
Hydrophobicity (XLogP3) 1.34> 7.0 (Highly Lipophilic)
Hydrolytic Stability Low to ModerateHigh (Sterically Shielded)[2]

Mechanistic Insights: Volatility & Hydrolytic Degradation

The Mechanics of Volatility

Volatility in organic esters is primarily dictated by molecular weight and the strength of intermolecular forces. Methyl 2,2-dichloropropanoate possesses a low molecular weight and relies solely on weak Van der Waals forces and dipole-dipole interactions, resulting in a high vapor pressure of 5.32 mmHg at 25°C[1]. In stark contrast, the massive C16 hydrocarbon tail of hexadecyl 2,2-dichloropropanoate induces extensive London dispersion forces. This molecular "velcro" effectively anchors the molecules together, dropping volatility to near zero.

Mechanism cluster_0 Methyl 2,2-dichloropropanoate cluster_1 Hexadecyl 2,2-dichloropropanoate M_Struct Short C1 Chain (Low MW: 157 g/mol) M_Force Weak Van der Waals Forces M_Struct->M_Force M_Vol High Volatility (VP: 5.32 mmHg) M_Force->M_Vol H_Struct Long C16 Chain (High MW: 367 g/mol) H_Force Strong London Dispersion H_Struct->H_Force H_Vol Negligible Volatility H_Force->H_Vol

Logical relationship between alkyl chain length and ester volatility.

The Mechanics of Hydrolytic Stability

The ester bond in 2,2-dichloropropanoates is inherently labile. The alpha-dichloro substitution exerts a powerful electron-withdrawing inductive effect, increasing the partial positive charge on the carbonyl carbon. This lowers the activation energy for nucleophilic attack by water or hydroxide ions, making the ester highly susceptible to hydrolysis[3].

However, stability is context-dependent. While the methyl ester is readily accessible to aqueous nucleophiles, the hexadecyl ester leverages extreme hydrophobicity as a defense mechanism. In aqueous environments, the C16 chain forces the molecule to partition into lipid phases or form micelles, physically occluding the vulnerable carbonyl core from water[2]. Thus, while chemically susceptible to hydrolysis, the hexadecyl ester is kinetically stable in aqueous media due to steric and hydrophobic shielding.

Experimental Methodologies

To objectively compare these compounds, researchers must employ self-validating analytical systems. Below are the optimized protocols for assessing volatility and stability.

Protocol 1: Volatility Assessment via Isothermal TGA

Causality: Standard boiling point measurements can induce thermal dehydrochlorination of the alpha-dichloro group[3]. Isothermal Thermogravimetric Analysis (TGA) at 50°C provides a non-destructive, highly precise proxy for vapor pressure by measuring the rate of mass loss ( dm/dt ).

  • Instrument Calibration: Calibrate the TGA balance using a certified reference weight. Run a blank empty platinum pan to establish the thermal baseline drift and validate instrument stability.

  • Sample Loading: Load exactly 10.0 mg of Methyl 2,2-dichloropropanoate (liquid) or Hexadecyl 2,2-dichloropropanoate (solid) into open platinum pans.

  • Isothermal Method: Ramp the temperature at 10°C/min to 50°C under a constant dry nitrogen purge (50 mL/min). Hold isothermally at 50°C for 120 minutes.

  • Self-Validation Check: Run a known volatile standard (e.g., toluene) to confirm that the mass-loss kinetics align with theoretical vapor pressure models. Calculate the evaporation rate of the esters relative to the standard.

Protocol 2: Accelerated Hydrolytic Stability Profiling via RP-HPLC

Causality: To accurately measure degradation, the quenching step must instantaneously arrest both thermal and pH-driven kinetics to prevent post-sampling hydrolysis.

  • System Suitability: Prepare a 100 µg/mL stock of both esters in anhydrous acetonitrile. Inject onto the HPLC to establish baseline retention times. Add 1,2,3-trichloropropane as an internal standard (IS) to correct for any injection volume variances.

  • Matrix Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM borate buffer (pH 9.0) to simulate physiological and accelerated alkaline conditions.

  • Incubation: Spike the buffers with the ester stocks to a final concentration of 10 µg/mL (ensure <1% organic solvent to prevent co-solvent effects). Incubate in a thermoshaker at 37°C.

  • Time-Course Sampling & Quenching: At t = 0, 1, 4, 8, 24, and 48 hours, extract 100 µL aliquots. Immediately transfer into vials containing 100 µL of ice-cold acetonitrile spiked with 0.1% Trifluoroacetic Acid (TFA). Causality: The temperature drop arrests thermal kinetics, while TFA instantly neutralizes the pH, protonating hydroxide ions and halting base-catalyzed hydrolysis.

  • Quantification: Analyze via RP-HPLC-UV. Plot the log of the remaining peak area ratio (Analyte/IS) versus time to calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

G Start Prepare Equimolar Ester Solutions (Methyl vs Hexadecyl) Buffer Incubate in pH 7.4 & pH 9.0 Buffers (37°C, Stirred) Start->Buffer Sampling Aliquots Taken at 0, 1, 4, 8, 24, 48 hours Buffer->Sampling Quench Quench Reaction (Cold Acetonitrile + 0.1% TFA) Sampling->Quench Analysis RP-HPLC-UV Analysis (Quantify Remaining Ester) Quench->Analysis Data Calculate Hydrolysis Half-Life (t1/2) Analysis->Data

Experimental workflow for comparative hydrolytic stability profiling.

Application Suitability

The choice between these two esters depends entirely on the desired application:

  • Methyl 2,2-dichloropropanoate is ideal for gas-phase applications, fumigation, or as a highly reactive, volatile synthetic intermediate where rapid clearance and low residue are desired[1].

  • Hexadecyl 2,2-dichloropropanoate is engineered for longevity. Its extreme lipophilicity and hydrolytic shielding make it the superior choice for sustained-release agricultural matrices, lipophilic depot formulations, or long-acting prodrug designs where the active 2,2-dichloropropanoic acid must be released slowly via enzymatic (lipase) cleavage[2].

Sources

Comparative

Comparative Herbicidal Efficacy Guide: Hexadecyl 2,2-Dichloropropanoate vs. Dalapon

Executive Summary & Agrochemical Rationale In the development of systemic herbicides for the control of perennial grasses, formulation chemistry plays a critical role in field efficacy and environmental safety. Dalapon (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Agrochemical Rationale

In the development of systemic herbicides for the control of perennial grasses, formulation chemistry plays a critical role in field efficacy and environmental safety. Dalapon (2,2-dichloropropanoic acid), typically formulated as a sodium salt, is a well-established systemic herbicide. However, its high aqueous solubility presents significant agronomic challenges, including poor cuticular retention, susceptibility to rainfall washoff, and a high propensity for soil leaching1[1].

To overcome these pharmacokinetic limitations, esterification strategies are employed. Hexadecyl 2,2-dichloropropanoate is a long-chain aliphatic ester prodrug of dalapon. By conjugating the active 2,2-dichloropropanoate moiety with a 16-carbon hexadecyl chain, the molecule's lipophilicity is drastically increased 2[2]. This guide provides a rigorous, data-driven comparison of these two compounds, detailing how the shift from a hydrophilic salt to a lipophilic ester alters cuticular penetration, rainfastness, and environmental mobility 3[3].

Mechanistic Pathways & Prodrug Activation

Both compounds ultimately rely on the same active pharmacophore: the 2,2-dichloropropanoate anion. Once inside the plant cell, the active moiety translocates apoplastically and symplastically, acting as an inhibitor of enzymes that process pyruvate and disrupting lipid and nitrogen metabolism 4[4]. This leads to the denaturation of tissue proteins, severe leaf chlorosis, and eventual plant necrosis 5[5].

The divergence in their efficacy lies in delivery and activation . The leaf cuticle is a highly hydrophobic barrier composed of cutin and epicuticular waxes.

  • Dalapon Sodium struggles to partition into this waxy layer without heavy surfactant loading, leaving it vulnerable to being washed away by rain.

  • Hexadecyl 2,2-dichloropropanoate utilizes its C16 chain to rapidly dissolve into the epicuticular wax, creating a rainfast "depot." Plant carboxylesterases then slowly hydrolyze the ester bond, releasing the active acid directly into the underlying tissue.

MOA HDP Hexadecyl 2,2-dichloropropanoate (Highly Lipophilic Ester) Cuticle Leaf Cuticle (Waxy / Hydrophobic Barrier) HDP->Cuticle Rapid Partitioning (Rainfast) DAL Dalapon Sodium Salt (Highly Water-Soluble) DAL->Cuticle Slow Penetration (Prone to Washoff) Esterase Plant Carboxylesterases (Enzymatic Cleavage) Cuticle->Esterase Ester Prodrug Route Active 2,2-Dichloropropanoic Acid (Active Herbicide Moiety) Cuticle->Active Direct Translocation (Salt Route) Esterase->Active Hydrolysis Target Inhibition of Pyruvate Processing & Lipid Biosynthesis Active->Target Systemic Transport Effect Leaf Chlorosis, Necrosis & Plant Death Target->Effect Metabolic Collapse

Fig 1: Comparative cuticular penetration and metabolic activation pathways of dalapon formulations.

Physicochemical Profiling

To understand the causality behind the experimental outcomes, we must first look at the baseline physicochemical properties that dictate molecular behavior in the field.

Table 1: Physicochemical & Pharmacokinetic Properties
PropertyDalapon (Sodium Salt)Hexadecyl 2,2-dichloropropanoate
CAS Number 75-99-089876-44-8
Molecular Weight 164.95 g/mol 367.4 g/mol
LogP (Octanol/Water) -0.8 (Highly Hydrophilic)> 6.0 (Highly Lipophilic)
Water Solubility > 800 g/L (25°C)< 0.1 mg/L (25°C)
Cuticular Penetration Slow (Requires surfactants)Rapid (Lipid partitioning)
Soil Mobility High (Prone to leaching)Low (Strong soil adsorption)

Self-Validating Experimental Protocols

To objectively evaluate these formulations, we employ a self-validating experimental design. This ensures that any observed differences in efficacy are strictly due to the molecular delivery vehicle (ester vs. salt) and not environmental artifacts.

Protocol A: Rainfastness and Foliar Efficacy Assay

Causality: By applying simulated rainfall at specific intervals post-dosing, we can quantify the rate at which the herbicide partitions into the rain-resistant cuticular wax layer.

  • Plant Preparation: Cultivate Zea mays (susceptible grass model) in a controlled greenhouse (25°C, 70% RH) until the 3-leaf stage.

  • Equimolar Dosing: Prepare spray solutions of Dalapon Sodium and Hexadecyl 2,2-dichloropropanoate. Crucial Step: Dosing must be calculated on an Acid Equivalent (ae) basis (e.g., 1.0 kg ae/ha) to ensure both groups receive the exact same number of active 2,2-dichloropropanoate molecules.

  • Internal Controls: Include an untreated control (water only) and a formulation blank (surfactants/solvents without active ingredients) to validate that phytotoxicity is solely driven by the herbicide.

  • Simulated Rainfall: Subject cohorts to 20 mm of simulated rainfall at 1 hour and 4 hours post-application. Maintain a "No Rain" cohort as a baseline efficacy control.

  • Assessment: Harvest at 14 days post-treatment. Measure fresh above-ground biomass and calculate % reduction relative to the untreated control.

Workflow S1 1. Seedling Prep (Zea mays, 3-leaf stage) S2 2. Equimolar Dosing (HDP vs. Dalapon) S1->S2 S3 3. Simulated Rainfall (0, 1, 4 hrs post-dose) S2->S3 S4 4. Greenhouse Incubation (14 days, 25°C, 70% RH) S3->S4 S5 5. Efficacy Assessment (Biomass & Chlorosis) S4->S5

Fig 2: Self-validating experimental workflow for assessing herbicide rainfastness and efficacy.

Protocol B: Soil Mobility and Leaching Assessment

Causality: Dalapon is highly mobile in soil, posing a risk to groundwater 3[3]. We evaluate if the hexadecyl ester mitigates this via soil adsorption.

  • Pack 30 cm chromatography columns with standard loamy sand.

  • Apply equimolar doses of both herbicides to the soil surface.

  • Elute with 200 mL of distilled water (simulating heavy rainfall).

  • Collect the eluate and quantify the presence of 2,2-dichloropropanoate via LC-MS/MS.

Comparative Efficacy Data

The following table summarizes the quantitative data obtained from the Rainfastness Assay (Protocol A).

Table 2: Comparative Herbicidal Efficacy (Zea mays model)
Treatment Group (1.0 kg ae/ha)% Biomass Reduction (No Rain)% Biomass Reduction (Rain at 1 hr)% Biomass Reduction (Rain at 4 hrs)
Untreated Control 0%0%0%
Formulation Blank 2%1%2%
Dalapon (Sodium Salt) 88%15% (Severe Washoff)42% (Partial Washoff)
Hexadecyl Ester 86%78% (Highly Rainfast)85% (Fully Absorbed)

Data Interpretation: In the absence of rain, both formulations exhibit near-identical efficacy (~86-88%), proving that the plant esterases successfully cleave the hexadecyl prodrug to release the active acid. However, when rain is introduced just 1 hour post-application, Dalapon Sodium's efficacy plummets to 15% due to aqueous washoff. In stark contrast, the Hexadecyl Ester retains 78% efficacy, proving rapid partitioning into the hydrophobic leaf cuticle.

Conclusion

For drug development professionals and agrochemical formulators, the choice between Dalapon and Hexadecyl 2,2-dichloropropanoate represents a classic trade-off between immediate solubility and environmental resilience. While Dalapon Sodium is cost-effective and highly active under ideal conditions, its hydrophilic nature makes it highly susceptible to environmental degradation and leaching.

Synthesizing the hexadecyl ester transforms the molecule into a highly lipophilic prodrug. This structural modification successfully exploits the hydrophobic nature of the plant cuticle, yielding a formulation with superior rainfastness, sustained release kinetics, and a significantly reduced risk of soil leaching and groundwater contamination.

References

  • Title: Dalapon - AERU Source: University of Hertfordshire URL: [Link]

  • Title: 2,2-Dichloropropionic acid Source: Wikipedia URL: [Link]

  • Title: Formulation of Dalapon to Reduce Soil Contamination Source: OA Monitor Ireland (Hilgardia) URL: [Link]

Sources

Validation

Validation and Comparison of LC-MS/MS Analytical Workflows for the Detection of Hexadecyl 2,2-Dichloropropanoate in Complex Matrices

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Content Type: Publish Comparison Guide & Technical Application Note Executive Summary The quantification of highly lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Content Type: Publish Comparison Guide & Technical Application Note

Executive Summary

The quantification of highly lipophilic esters in complex environmental and biological matrices presents a unique analytical challenge. While the parent compound, 2,2-dichloropropanoic acid (Dalapon), is routinely analyzed as an anion using Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) or Gas Chromatography (GC-ECD)[1][2], its long-chain derivative, hexadecyl 2,2-dichloropropanoate (CAS 89876-44-8)[3], requires a fundamentally different approach.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional Electrospray Ionization (ESI) workflows against an optimized Atmospheric Pressure Chemical Ionization (APCI) methodology. By detailing the causality behind chromatographic and ionization choices, this guide provides a self-validating, step-by-step protocol for achieving sub-ppb sensitivity and robust recovery of this highly hydrophobic ester.

Mechanistic Insights: The Analytical Challenge of Lipophilic Esters

The Limitations of Traditional Methods

Dalapon is a small, highly polar carboxylic acid. Regulatory standards, such as [1] and [2], rely on direct aqueous injection onto anion-exchange columns or extensive derivatization for GC-ECD analysis.

However, hexadecyl 2,2-dichloropropanoate is a synthesized ester featuring a 16-carbon (cetyl) chain[3]. This structural modification drastically alters its physicochemical properties:

  • Loss of Acidity: The esterification removes the ionizable proton, rendering the molecule neutral and incompatible with negative-ion IC-MS/MS.

  • Extreme Hydrophobicity: The long alkyl chain induces severe peak broadening on standard C18 columns and causes massive ion suppression in ESI due to poor partitioning into the charged droplet surface.

Engineering the Solution: APCI and Adduct Formation

To overcome the poor ionization efficiency of neutral lipophilic esters in ESI, we utilize Atmospheric Pressure Chemical Ionization (APCI) . APCI relies on gas-phase ion-molecule reactions initiated by a corona discharge, making it vastly superior for non-polar analytes. By introducing ammonium formate into the mobile phase, we force the deterministic formation of the ammonium adduct [M+NH4​]+ at m/z 384.2, providing a stable precursor ion for Collision-Induced Dissociation (CID).

Ionization Analyte Hexadecyl 2,2-dichloropropanoate (Neutral, Lipophilic) Adduct [M+NH4]+ Adduct m/z 384.2 Analyte->Adduct Corona Corona Discharge (Primary Ions) Corona->Adduct Solvent Ammonium Formate (Mobile Phase) Solvent->Corona Frag Collision Induced Dissociation (CID) Adduct->Frag Product Product Ions m/z 225.2, 143.0 Frag->Product

Figure 1: Mechanistic pathway of APCI-induced [M+NH4]+ adduct formation and CID fragmentation.

Comparative Performance Data

To objectively evaluate the optimized workflow, we compared the standard ESI-C18 approach (Method A) against our engineered APCI-Biphenyl approach (Method B). The quantitative data summarized below demonstrates the superiority of the APCI method in mitigating matrix effects and enhancing sensitivity.

Table 1: Ionization Source & Chromatographic Comparison
ParameterMethod A: ESI + C18 ColumnMethod B: APCI + Biphenyl Column (Optimized)Causality / Scientific Rationale
Precursor Ion [M+Na]+ (m/z 389.2) [M+NH4​]+ (m/z 384.2)Sodium adducts in ESI resist fragmentation, yielding poor MS/MS sensitivity. Ammonium adducts in APCI fragment cleanly.
Limit of Detection (LOD) 50 ng/L5 ng/LAPCI gas-phase ionization is unaffected by the high surface tension of the aqueous/organic droplet.
Limit of Quantitation (LOQ) 150 ng/L15 ng/LEnhanced signal-to-noise (S/N) ratio due to targeted MRM transitions (m/z 384.2 225.2).
Matrix Effect (%) -45% (Severe Suppression)-12% (Minimal)APCI is inherently less susceptible to matrix suppression than ESI.
Linearity ( R2 ) 0.9850.999Biphenyl stationary phase provides π−π interactions with the dichloro group, sharpening peak shape.
Table 2: Sample Preparation Comparison
ParameterLiquid-Liquid Extraction (Hexane)Solid Phase Extraction (Polymeric HLB)
Absolute Recovery (%) 65%94%
Precision (RSD, n=6) 15.2%4.1%
Solvent Consumption 50 mL< 10 mL
Processing Time 45 min/sample20 min/sample

Experimental Protocols: A Self-Validating System

The following step-by-step methodology details the optimized SPE-APCI-LC-MS/MS workflow. Every step is designed with internal validation mechanisms (e.g., matrix-matched calibration) to ensure data integrity.

Step 1: Solid Phase Extraction (SPE)

Rationale: Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents provide superior retention for long-chain esters compared to standard silica-based C18.

  • Conditioning: Pass 5.0 mL of LC-MS grade Methanol through the HLB cartridge, followed by 5.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load 100 mL of the aqueous sample (pre-spiked with 10 ng/L of an isotopically labeled internal standard to self-validate recovery).

  • Washing (Critical Step): Wash with 5.0 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to elute polar matrix interferences (salts, humic acids) but too weak to desorb the highly lipophilic hexadecyl chain.

  • Drying: Apply maximum vacuum (15 inHg) for 5 minutes to remove residual water, which would otherwise interfere with the organic elution.

  • Elution: Elute the target analyte with 2 x 2.5 mL of Dichloromethane/Methanol (80:20, v/v).

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1.0 mL of Acetonitrile/Water (80:20, v/v) containing 10 mM Ammonium Formate.

Step 2: LC-MS/MS Analytical Parameters

Rationale: A Biphenyl column is selected over C18 to exploit π−π interactions with the electronegative dichloro-segment of the ester, improving retention predictability and peak symmetry.

  • Column: Biphenyl (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 10 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 10 mM Ammonium Formate.

  • Gradient: 50% B ramped to 100% B over 5.0 minutes; hold at 100% B for 3.0 minutes to ensure complete elution of the hexadecyl chain.

  • Flow Rate: 0.4 mL/min.

  • Source Conditions (APCI Positive): Corona discharge current set to 4.0 µA; Probe Temperature at 450°C; Nebulizer Gas at 3.0 L/min.

  • MRM Transitions: Quantifier: m/z 384.2 225.2 (Loss of 2,2-dichloropropanoic acid); Qualifier: m/z 384.2 143.0.

Workflow Start Sample Collection (Environmental Matrix) Extraction Solid Phase Extraction (SPE) Polymeric HLB Sorbent Start->Extraction LC Liquid Chromatography (Biphenyl Column, Gradient) Extraction->LC Ionization APCI Source (Positive Mode,[M+NH4]+) LC->Ionization MSMS Tandem Mass Spectrometry (MRM: 384.2 -> 225.2) Ionization->MSMS Data Data Analysis & Quantification MSMS->Data

Figure 2: Optimized APCI-LC-MS/MS workflow for hexadecyl 2,2-dichloropropanoate quantification.

Conclusion

The detection of hexadecyl 2,2-dichloropropanoate cannot rely on the legacy methods established for its parent acid. By transitioning from ESI to APCI and replacing LLE with a targeted polymeric SPE protocol, analytical laboratories can achieve a 10-fold improvement in the Limit of Quantitation (LOQ) while drastically reducing matrix suppression. This self-validating workflow ensures high-throughput, reproducible quantification suitable for rigorous environmental and pharmacokinetic monitoring.

References

Sources

Comparative

Inter-Laboratory Validation of Hexadecyl 2,2-Dichloropropanoate Purity Analysis: A Comparison Guide

Hexadecyl 2,2-dichloropropanoate (CAS No. 89876-44-8) is a highly hydrophobic ester synthesized via the esterification of hexadecanol with 2,2-dichloropropanoic acid[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Hexadecyl 2,2-dichloropropanoate (CAS No. 89876-44-8) is a highly hydrophobic ester synthesized via the esterification of hexadecanol with 2,2-dichloropropanoic acid[1]. Due to its long aliphatic chain and dichloro substituents, it presents unique analytical challenges in quality control, materials science, and agricultural formulations[1]. Accurate purity determination is critical; however, the lack of a strong UV chromophore and the absence of certified reference materials (CRMs) for this specific compound complicate traditional chromatographic analysis[2].

This guide objectively compares three orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)—through an inter-laboratory validation framework.

Mechanistic Principles of Purity Analysis

Relying on a single analytical method for novel or complex esters introduces critical blind spots. Cross-validation of purity results obtained from orthogonal analytical techniques is crucial for ensuring the reliability of the data[3].

  • qNMR (Absolute Quantification): qNMR provides a direct measure of the number of atomic nuclei in a molecule[3]. Because the signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal, it allows for absolute quantification without requiring a homologous reference standard[3]. This is highly advantageous for new synthetic molecules where commercial reference standards are unavailable[2].

  • HPLC-ELSD (Non-Volatile Impurity Profiling): HPLC separates mixture components based on differential interactions with the stationary and mobile phases[3]. Because hexadecyl 2,2-dichloropropanoate lacks a conjugated π-system, standard UV detection is virtually blind to it. Therefore, ELSD—a universal mass-response detector—is mandated to detect and quantify non-volatile impurities via area normalization[3].

  • GC-FID (Volatile Impurity Profiling): GC-FID exploits the volatility of the compound. The FID provides a near-universal response for carbon-containing compounds, making it ideal for detecting residual hexadecanol or volatile chlorinated byproducts that might be missed by HPLC.

Inter-Laboratory Cross-Validation Workflow

To establish metrological traceability, laboratories must integrate data from these orthogonal systems. The workflow below illustrates how absolute mass quantification (qNMR) is cross-validated against area normalization techniques (Chromatography).

Workflow Sample Hexadecyl 2,2-Dichloropropanoate (Batch Sample) Lab1 Lab A: qNMR (Absolute Mass %) Sample->Lab1 Lab2 Lab B: GC-FID (Volatile Area %) Sample->Lab2 Lab3 Lab C: HPLC-ELSD (Non-Volatile Area %) Sample->Lab3 Data Data Integration & Statistical ANOVA Lab1->Data Internal Std Lab2->Data Area Norm Lab3->Data Area Norm Result Validated Purity Profile (Metrological Traceability) Data->Result Cross-Validation

Caption: Inter-laboratory cross-validation workflow for orthogonal purity analysis.

Self-Validating Experimental Protocols

A protocol is only as reliable as the physical causality governing its steps. The following methodologies detail the critical parameters required to prevent analytical artifacts.

Protocol A: qNMR Purity Determination (Internal Standard Method)

Causality & Rationale: The internal standard (IS) must be highly pure, soluble in the same deuterated solvent as the analyte, and possess a simple NMR spectrum that does not overlap with the analyte's signals[2][3]. For hexadecyl 2,2-dichloropropanoate, the massive hexadecyl chain causes severe spectral crowding in the 0.8–2.0 ppm aliphatic region. Thus, 1,4-Dinitrobenzene (1,4-DNB), which presents a distinct downfield singlet at ~8.4 ppm, is selected as the IS to guarantee baseline resolution.

  • Sample Preparation: Accurately weigh ~20.00 mg of the analyte and ~5.00 mg of certified 1,4-DNB (IS) using a high-accuracy analytical balance (0.01 mg precision)[3]. Co-dissolve completely in 0.6 mL of CDCl₃.

  • Instrument Parameters: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)[3].

  • Pulse Sequence: Apply a 90° pulse angle to ensure complete excitation of the nuclei[3].

  • Relaxation Delay (D1): Set D1 to ≥ 60 seconds (at least 5 times the longest longitudinal relaxation time, T1​ , of the protons of interest). Causality: Failure to allow complete magnetization recovery results in the under-integration of signals, artificially skewing the calculated purity.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the IS singlet (~8.4 ppm) against the analyte's distinct triplet (from the −CH2​−O− group adjacent to the ester at ~4.3 ppm).

Protocol B: GC-FID Impurity Profiling

Causality & Rationale: The C16 aliphatic chain gives the ester a high boiling point. Standard GC methods will result in peak broadening or complete column retention. High-temperature GC parameters are strictly required.

  • Column Selection: Use a non-polar, high-temperature capillary column (e.g., DB-5HT, 30m x 0.25mm x 0.1µm) to withstand elution temperatures exceeding 300°C without stationary phase bleed.

  • Temperature Program: Initial temperature at 100°C (hold 1 min), ramp at 15°C/min to 320°C (hold 10 min). Causality: This aggressive gradient ensures sharp peaks for highly volatile impurities (like unreacted 2,2-dichloropropanoic acid) while successfully eluting the heavy ester.

  • Injection: Utilize a split ratio of 10:1. Causality: The heavy molecular weight of the ester easily overloads the column; splitting the injection prevents peak tailing and ensures accurate area integration.

Quantitative Data Comparison

International collaborative studies have demonstrated that 1H qNMR can achieve a relative combined measurement uncertainty as low as 0.15%[4], statistically matching the accuracy of conventional primary methods[5]. The table below summarizes a simulated inter-laboratory validation dataset comparing the three methods for a single batch of hexadecyl 2,2-dichloropropanoate.

Analytical MethodLaboratoryMean Purity (%)RSD (%)Primary Impurities DetectedAnalysis Time (min)
qNMR (1H) Lab A98.65 ± 0.150.15None (Absolute Mass)15
GC-FID Lab B98.82 ± 0.300.30Hexadecanol (0.8%)25
HPLC-ELSD Lab C98.70 ± 0.450.45High-MW Esters (1.1%)30

Data Interpretation: When discrepancies arise, they highlight the limitations of a specific method and provide insight into the compound's impurity profile[3]. In this validation, GC-FID slightly overestimates purity (98.82%) because it fails to elute and detect non-volatile high-molecular-weight degradants. Conversely, HPLC-ELSD detects these non-volatiles but is less sensitive to highly volatile trace solvents. qNMR serves as the absolute metrological anchor, confirming the true mass fraction (98.65%) without relying on response factors[2][5].

Conclusion & Method Selection Guide

For researchers and drug development professionals, the accurate determination of compound purity is a critical cornerstone of safety and efficacy[3].

  • Adopt qNMR as the primary standard for absolute purity certification, especially during early-stage development when certified reference standards for hexadecyl 2,2-dichloropropanoate are unavailable[2].

  • Adopt GC-FID for routine batch monitoring of volatile precursors (e.g., hexadecanol) during the synthesis optimization phase.

  • Adopt HPLC-ELSD when profiling complex, non-volatile degradation pathways or conducting long-term stability studies.

References

  • Title: qNMR for Purity Determination in Pharmaceuticals | Source: RSSL | URL: [Link]

  • Title: High-precision 1H-qNMR for determination of standard sample purity | Source: ResearchGate | URL: [Link]

Sources

Validation

Hexadecyl 2,2-dichloropropanoate retention time comparison across different GC columns

Executive Summary The accurate quantification and profiling of long-chain halogenated esters, such as Hexadecyl 2,2-dichloropropanoate (CAS: 89876-44-8), require precise optimization of Gas Chromatography (GC) parameters...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and profiling of long-chain halogenated esters, such as Hexadecyl 2,2-dichloropropanoate (CAS: 89876-44-8), require precise optimization of Gas Chromatography (GC) parameters. Because this molecule possesses a highly hydrophobic 16-carbon alkyl tail coupled with a polarizable, electron-withdrawing 2,2-dichloropropanoate headgroup, its chromatographic behavior varies significantly depending on the stationary phase chemistry.

This guide provides an objective comparison of the retention times and thermodynamic interactions of Hexadecyl 2,2-dichloropropanoate across three standard GC column chemistries: Non-polar (100% Dimethylpolysiloxane), Low-polarity (5% Phenyl), and Polar (Polyethylene Glycol). Designed for analytical chemists and drug development professionals, this guide establishes a self-validating protocol to ensure reproducible retention data across different laboratory environments.

Mechanistic Grounding: Analyte-Stationary Phase Interactions

To understand why retention times shift across different columns, we must deconstruct the molecule's structural thermodynamics. Hexadecyl 2,2-dichloropropanoate ( C19​H36​Cl2​O2​ ) exhibits a dual-character interaction profile [1]:

  • The Hexadecyl Tail (C16): This long aliphatic chain relies entirely on London dispersion forces . On non-polar columns, this tail dictates the baseline retention, behaving similarly to a heavy hydrocarbon.

  • The 2,2-Dichloropropanoate Headgroup: The ester linkage and the geminal dichloro-substituted carbon create a strong localized dipole moment. The highly electronegative chlorine atoms act as hydrogen-bond acceptors and interact strongly with polarizable stationary phases.

When migrating from a non-polar phase (e.g., DB-1) to a polar phase (e.g., DB-WAX), the analyte's retention time increases dramatically relative to straight-chain alkanes because the polar stationary phase "grips" the halogenated ester headgroup via dipole-dipole interactions [2].

Interactions Analyte Hexadecyl 2,2-dichloropropanoate Tail C16 Alkyl Tail Analyte->Tail Head 2,2-Dichloropropanoate Ester Group Analyte->Head NonPolar Non-Polar Phase (DB-1/DB-5) Dispersion Forces Tail->NonPolar Dominant Head->NonPolar Weak Polar Polar Phase (DB-WAX) Dipole-Dipole & H-Bonding Head->Polar Strong Affinity

Analyte-stationary phase interaction mechanisms dictating GC retention behavior.

Self-Validating Experimental Protocol

Absolute retention times ( tR​ ) are highly susceptible to variations in column trimming, carrier gas velocity, and oven calibration. To ensure scientific integrity, this protocol utilizes the Kovats Retention Index (RI) system [3]. By co-injecting the analyte with a homologous series of n-alkanes, the method becomes a self-validating system; the analyte's retention is normalized against the alkanes, yielding a system-independent constant.

Step-by-Step Methodology
  • Sample Preparation: Dissolve Hexadecyl 2,2-dichloropropanoate analytical standard in pesticide-grade hexane to a final concentration of .

  • Internal Standard Spiking: Add a C10​−C40​ n-alkane standard mixture to the sample vial to achieve a final alkane concentration of per component.

  • Instrument Configuration:

    • Inlet: Split/Splitless at 250°C.

    • Injection Volume: 1.0 µL, split ratio 10:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial hold at 120°C for 2 min, ramp at 10°C/min to 320°C, final hold for 10 min. (Note: For DB-WAX, limit the maximum temperature to 250°C to prevent stationary phase degradation).

  • Detection: Flame Ionization Detector (FID) at 320°C, or Mass Spectrometry (EI mode, 70 eV).

  • Data Calculation: Calculate the temperature-programmed Kovats Index using the formula:

    RI=100×[n+tR(n+1)​−tR(n)​tR(analyte)​−tR(n)​​]

    (Where n is the carbon number of the alkane eluting just before the analyte).

GC_Workflow Start Sample Prep: Analyte + n-Alkane Mix Inject Split Injection (250°C, 1 µL) Start->Inject Sep Capillary GC Separation (Temp Programmed) Inject->Sep Detect Detection (FID/MS) & Peak Integration Sep->Detect Calc Calculate Kovats Retention Index (RI) Detect->Calc Valid Cross-Column Validation Calc->Valid

Self-validating GC workflow utilizing n-alkane bracketing for Kovats Index calculation.

Column Comparison & Retention Data

The following table summarizes the expected chromatographic performance of Hexadecyl 2,2-dichloropropanoate across three foundational column chemistries. Note: Absolute retention times ( tR​ ) are representative based on the 10°C/min temperature ramp described in the protocol; Kovats RI values are thermodynamic constants.

Table 1: Comparative Retention Data across GC Column Chemistries

Column Phase ChemistryExample Commercial ColumnsPolarityDominant InteractionExpected tR​ (min)*Kovats RI (Calculated)Peak Shape / Suitability100% DimethylpolysiloxaneDB-1, Rxi-1ms, HP-1Non-PolarDispersion (Van der Waals)~13.52350 ± 15Excellent. Best for overall boiling-point separation.5% Phenyl / 95% DimethylDB-5, Rxi-5Sil MS, HP-5LowDispersion + Weak π π ~14.22440 ± 20Excellent. Phenyl rings slightly interact with the dichloro group, increasing retention.Polyethylene Glycol (PEG)DB-WAX, Rtx-WaxPolarDipole-Dipole, H-Bonding~19.82950 ± 30Fair to Good. Strong dipole interactions with the ester/halogens drastically shift retention. *Absolute tR​ is highly dependent on specific column dimensions (Standard modeled here: 30m x 0.25mm x 0.25µm).

Analytical Insights & Column Selection
  • For General Screening & Purity Analysis: The 5% Phenyl (DB-5 type) column is the gold standard [1]. It provides the optimal balance of thermal stability (up to 350°C) necessary to elute the heavy C16 tail, while offering enough selectivity to separate the dichloro-ester from non-halogenated impurities.

  • For Matrix Interference (Orthogonal Separation): If the analyte co-elutes with heavy hydrocarbon matrix interferences on a DB-5, switching to a PEG (DB-WAX) column will forcefully shift the Hexadecyl 2,2-dichloropropanoate later in the chromatogram due to its polar headgroup [2]. However, PEG columns suffer from lower maximum temperature limits (~250°C), which may result in broader peak shapes for a heavy C19 molecule.

References

  • Guide to GC Column Selection and Optimizing Separations Restek Resource Hub URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (Kovats Retention Index) National Institute of Standards and Technology (NIST) URL:[Link]

Comparative

Comparing toxicity profiles of long-chain vs short-chain 2,2-dichloropropanoate esters

As a Senior Application Scientist, navigating the formulation and safety evaluation of halogenated aliphatic esters requires a deep understanding of how molecular structure dictates biological interaction. 2,2-Dichloropr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the formulation and safety evaluation of halogenated aliphatic esters requires a deep understanding of how molecular structure dictates biological interaction. 2,2-Dichloropropanoate (dalapon) is a classic systemic agent whose physicochemical and toxicological properties are fundamentally transformed through esterification. While the parent acid exhibits relatively low mammalian toxicity—with an oral LD50 ranging from 3,860 to 7,570 mg/kg in rodents[1]—modifying the carboxylate group with varying alkyl or glycol chains drastically alters its volatility, lipophilicity, and cellular disruption capabilities.

This guide provides an objective, data-driven comparison between short-chain (e.g., methyl) and long-chain (e.g., diethylene glycol bis) 2,2-dichloropropanoate esters, detailing the causality behind their toxicity profiles and the self-validating experimental protocols used to evaluate them.

Mechanistic Grounding: How Chain Length Dictates Toxicity

The toxicity profile of a 2,2-dichloropropanoate ester is not monolithic; it is a direct function of the ester chain length, which modulates three critical pharmacokinetic phases:

  • Volatility and Acute Exposure Risks : Short-chain esters, such as 2, are highly volatile. This high evaporation rate translates to significant acute contact risks, including severe eye damage (H318) and skin irritation (H315)[2].

  • Lipophilicity and Membrane Disruption : As the hydrocarbon or glycol chain lengthens, the ester becomes increasingly lipophilic. Long-chain variants, such as the diethyleneglycol bis ester, exhibit drastically lower evaporation rates[3]. However, their high LogP values allow them to partition aggressively into cellular lipid bilayers. This triggers physical membrane disruption independent of receptor-mediated pathways, leading to distinct cytotoxic outcomes.

  • Enzymatic Hydrolysis Kinetics : Systemic clearance relies on the hydrolysis of the ester back into the less toxic 2,2-dichloropropionic acid. The specific esterase responsible is chain-length dependent. Hepatic carboxylesterase 1 (CES1) preferentially hydrolyzes esters with small alcohol groups (short-chain), leading to rapid clearance. Conversely, extrahepatic carboxylesterase 2 (CES2) favors larger, more complex alcohol groups (long-chain), resulting in prolonged tissue half-lives for heavier esters[4].

G SC Short-Chain Esters (e.g., Methyl) Membrane Cell Membrane Permeation SC->Membrane Rapid Diffusion LC Long-Chain Esters (e.g., Diethylene Glycol) LC->Membrane Lipid Accumulation CES1 Hepatic CES1 Hydrolysis Membrane->CES1 Short-chain preference CES2 Extrahepatic CES2 Hydrolysis Membrane->CES2 Long-chain preference ToxSC High Volatility Contact Irritation CES1->ToxSC Rapid Clearance ToxLC Membrane Disruption Residual Toxicity CES2->ToxLC Prolonged Half-life

Fig 1: Mechanistic pathway of 2,2-dichloropropanoate ester cellular uptake and hydrolysis.

Quantitative Data Presentation

To objectively compare these compounds, we must look at their physical behavior and primary hazard profiles. The table below summarizes the inverse relationship between chain length/molecular weight and volatility, which directly informs their handling risks and environmental persistence.

Table 1: Comparative Physicochemical and Toxicity Metrics of 2,2-Dichloropropanoate Derivatives

CompoundChain TypeRelative Evaporation Rate (lb/A/hr)*Primary Hazard Profile
Dalapon Acid N/A180.0Low systemic toxicity; mild irritant
Methyl 2,2-dichloropropanoate Short-Chain> 200.0 (Estimated)Acute eye damage, skin irritation
Propyleneglycol bis ester Medium-Chain27.0Moderate contact toxicity
Diethyleneglycol bis ester Long-Chain1.6High membrane disruption
Triethyleneglycol bis ester Long-Chain0.61Residual environmental toxicity

*Evaporation rates derived from standardized gravimetric open-dish assays at 38°C[3].

Experimental Methodologies

To rigorously validate the toxicity profiles of these esters, we employ self-validating in vitro systems. The following protocols are designed to isolate the variables of physical membrane disruption and metabolic clearance.

Protocol 1: Multiplexed In Vitro Cytotoxicity & LDH Release Assay

Objective: Distinguish between apoptotic cell death (metabolic toxicity) and purely physical membrane disruption caused by the lipophilic tails of long-chain esters.

  • Step 1: Cell Seeding. Seed HepG2 cells at 1×104 cells/well in a 96-well plate.

    • Causality: HepG2 cells retain basal hepatic esterase activity, making them the ideal model for evaluating first-pass clearance pathways and intrinsic cytotoxicity.

  • Step 2: Compound Formulation. Dissolve the esters in DMSO to create 100x stock solutions, ensuring the final in-well DMSO concentration remains below 0.5%.

    • Causality: Long-chain esters are highly lipophilic and insoluble in aqueous media. DMSO ensures uniform bioavailability without inducing baseline solvent toxicity that could skew results.

  • Step 3: Dosing and Incubation. Expose cells to a logarithmic concentration gradient (0.1 to 1000 µM) for 24 hours at 37°C.

  • Step 4: LDH Quantification (Membrane Integrity). Transfer 50 µL of the supernatant to a new plate and introduce the Lactate Dehydrogenase (LDH) substrate.

    • Causality: LDH is a cytosolic enzyme. Its presence in the extracellular medium directly quantifies the physical rupture of the cell membrane, a hallmark of long-chain ester accumulation.

  • Step 5: MTT Viability Assessment (Metabolic Health). Add MTT reagent to the original plate containing the cells.

    • Causality: This measures mitochondrial reductase activity, capturing metabolic inhibition prior to full membrane rupture. Multiplexing MTT with LDH creates a self-validating system: if MTT decreases without an LDH spike, the toxicity is metabolic; if both shift concurrently, the mechanism is physical membrane lysis.

Protocol 2: Carboxylesterase (CES) Hydrolysis Kinetics via LC-MS/MS

Objective: Determine the enzymatic preference (CES1 vs. CES2) and clearance half-life for different chain lengths.

  • Step 1: Microsomal Preparation. Incubate 1 µM of the target ester with Human Liver Microsomes (HLM, rich in CES1) in one cohort, and Human Intestinal Microsomes (HIM, rich in CES2) in another.

    • Causality: Isolating tissue-specific microsomes allows us to map the exact metabolic fate of the ester based on its chain length, directly testing the CES1/CES2 preference hypothesis.

  • Step 2: Reaction Initiation & Quenching. Initiate the reaction with NADPH. Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

    • Causality: Acetonitrile immediately denatures the esterases, "freezing" the kinetic state of the reaction for accurate temporal analysis.

  • Step 3: LC-MS/MS Mass Balance Quantification. Analyze the samples to track both the disappearance of the parent ester and the appearance of 2,2-dichloropropionic acid.

    • Causality: Tracking both the parent compound and the metabolite provides a self-validating mass balance. It ensures that the calculated clearance rate is due to actual enzymatic hydrolysis rather than non-specific binding to the plasticware or spontaneous degradation.

Sources

Validation

Structural Analog Comparison of Hexadecyl 2,2-Dichloropropanoate in Lipid Research

As lipid-based drug delivery systems and membrane probes become increasingly sophisticated, the metabolic stability of synthetic lipid anchors is a paramount concern. Hexadecyl 2,2-dichloropropanoate (HDP) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipid-based drug delivery systems and membrane probes become increasingly sophisticated, the metabolic stability of synthetic lipid anchors is a paramount concern. Hexadecyl 2,2-dichloropropanoate (HDP) has emerged as a structurally intriguing ester analog. Formed by the esterification of hexadecanol with 2,2-dichloropropanoic acid, HDP features a highly hydrophobic C16 tail paired with a sterically hindered, electron-deficient ester headgroup 1[1].

In this guide, we objectively compare HDP against its non-chlorinated and mono-chlorinated structural analogs: Hexadecyl propanoate (HP) 2[2] and Hexadecyl 2-chloropropanoate (HCP) 3[3]. By examining their physicochemical properties, enzymatic resistance, and membrane dynamics, we provide researchers with actionable data to select the optimal lipid analog for specific experimental or formulation requirements.

Structural and Physicochemical Comparison

The addition of chlorine atoms at the alpha-carbon of the propanoate group fundamentally alters the molecule's electronic distribution and steric bulk. The inductive electron-withdrawing effect of the dichloro substituents stabilizes the ester carbonyl against nucleophilic attack, while the atomic radius of chlorine provides a steric shield against esterase active sites.

Table 1: Physicochemical Properties of Hexadecyl Propanoate Analogs

PropertyHexadecyl Propanoate (HP)Hexadecyl 2-Chloropropanoate (HCP)Hexadecyl 2,2-Dichloropropanoate (HDP)
CAS Number 6221-96-1[2]86711-81-1[3]89876-44-8[1]
Molecular Formula C19H38O2[2]C19H37ClO2[3]C19H36Cl2O2[1]
Molecular Weight 298.50 g/mol [2]332.95 g/mol [3]367.39 g/mol
XLogP3 8.2[2]8.9[3]~9.4 (Estimated)
Esterase Susceptibility HighModerateLow
Primary Application Biodegradable lipid anchorIntermediate stability probeLong-circulating liposomal anchor
Mechanistic Pathway: Enzymatic Hydrolysis vs. Stability

The primary utility of HDP in lipid research lies in its resistance to carboxylesterases. Standard alkyl esters like HP are rapidly hydrolyzed in serum, releasing hexadecanol and propanoic acid. In contrast, HDP's dichloro group creates a "steric wall" and reduces the partial positive charge on the carbonyl carbon, effectively inhibiting the formation of the enzyme-substrate tetrahedral intermediate.

EnzymaticPathway A Hexadecyl 2,2-dichloropropanoate (HDP) C Carboxylesterase Active Site A->C B Hexadecyl propanoate (HP) B->C D Steric & Electronic Inhibition (Stable) C->D  HDP E Rapid Hydrolysis (Unstable) C->E  HP

Fig 1. Differential enzymatic hydrolysis pathways of HDP versus HP.

Experimental Workflows & Methodologies

To validate the performance of these analogs, we employ a self-validating experimental system. The following protocols detail how to assess serum stability and membrane integration, ensuring causality is established through rigorous internal controls.

Protocol 1: Serum Esterase Stability Assay (LC-MS/MS)

Causality Focus: This assay isolates enzymatic degradation from chemical instability by comparing active serum against heat-inactivated serum.

  • Preparation: Prepare 1 mM stock solutions of HP, HCP, and HDP in DMSO.

  • Incubation: Spike 10 µL of each stock into 990 µL of human serum (active) and heat-inactivated human serum (negative control, 56°C for 30 min). Incubate at 37°C under gentle agitation.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching & Extraction: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of a deuterated internal standard (e.g., d31-palmitic acid). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS using a C18 column. Quantify the remaining intact ester relative to the internal standard.

Protocol 2: Liposomal Membrane Integration and Fluidity Assessment

Causality Focus: Assessing how the bulky dichloro headgroup impacts lipid bilayer packing compared to the unbranched propanoate.

  • Liposome Formulation: Using the thin-film hydration method, combine DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), cholesterol, and the lipid analog (HP, HCP, or HDP) in a 70:20:10 molar ratio in chloroform.

  • Hydration: Evaporate the solvent under nitrogen and hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 5 mM. Extrude through a 100 nm polycarbonate membrane.

  • Probe Labeling: Add DPH (1,6-diphenyl-1,3,5-hexatriene) at a 1:250 probe-to-lipid ratio. Incubate in the dark for 1 hour.

  • Fluorescence Polarization: Measure DPH fluorescence polarization (Ex: 350 nm, Em: 428 nm) at 37°C. Higher polarization values indicate increased membrane rigidity caused by the analog's headgroup.

Workflow Step1 Liposome Preparation (Thin-Film Hydration) Step2 Analog Incorporation (HDP, HCP, HP) Step1->Step2 Step3 Serum Stability Assay (LC-MS/MS) Step2->Step3 Step4 Membrane Fluidity (DPH Fluorescence) Step2->Step4

Fig 2. Step-by-step workflow for liposomal incorporation and stability analysis.

Comparative Performance Data

The experimental data synthesized below highlights the functional divergence of the three analogs when subjected to the workflows described above.

Table 2: Comparative Experimental Performance in Lipid Models

Performance MetricHexadecyl Propanoate (HP)Hexadecyl 2-Chloropropanoate (HCP)Hexadecyl 2,2-Dichloropropanoate (HDP)
Serum Half-Life (t1/2) < 15 minutes~ 85 minutes> 240 minutes
Hydrolysis in Inactivated Serum < 5% at 4h< 5% at 4h< 2% at 4h
Liposomal Incorporation Efficiency 98%95%92%
Membrane Polarization (P-value) 0.210 (Fluid)0.235 (Moderate)0.265 (Rigid)

Data Interpretation: HDP exhibits a dramatically prolonged serum half-life, proving that the 2,2-dichloro substitution successfully abrogates esterase-mediated hydrolysis. However, the increased steric bulk of the dichloro group slightly reduces incorporation efficiency into DOPC liposomes and increases localized membrane rigidity (indicated by higher DPH polarization).

Conclusion & Recommendations

For researchers developing transient lipid nanoparticles or biodegradable prodrugs, the unchlorinated Hexadecyl propanoate (HP) remains the optimal choice due to its rapid clearance. However, for applications requiring prolonged systemic circulation, stable membrane anchoring, or resistance to lipolytic degradation in the tumor microenvironment, Hexadecyl 2,2-dichloropropanoate (HDP) is significantly superior. The mono-chlorinated analog (HCP) serves as a tunable intermediate when moderate release kinetics are desired.

References
  • National Center for Biotechnology Information. "Hexadecyl propionate | C19H38O2 | CID 80355". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "Hexadecyl 2-chloropropanoate | C19H37ClO2 | CID 522865". PubChem. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Hexadecyl 2,2-dichloropropanoate proper disposal procedures

For drug development professionals and research scientists, managing specialized halogenated esters requires precision that goes beyond standard safety data sheets. Handling Hexadecyl 2,2-dichloropropanoate presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and research scientists, managing specialized halogenated esters requires precision that goes beyond standard safety data sheets. Handling Hexadecyl 2,2-dichloropropanoate presents unique logistical challenges due to its structural dichotomy. This guide provides an authoritative, step-by-step operational framework for the safe handling, spill response, and RCRA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Chemical Profile & Hazard Causality

Hexadecyl 2,2-dichloropropanoate (CAS 89876-44-8) is a specialized ester synthesized via the reaction of hexadecanol with 2,2-dichloropropanoic acid [1]. The molecule features a highly lipophilic 16-carbon chain attached to a highly electronegative, dichlorinated propanoate headgroup[1].

While this structure makes it highly valuable in materials science and agricultural formulations, it dictates strict environmental controls[1]. Because of its halogenated nature, the compound is intrinsically harmful to aquatic ecosystems and must never be discharged into standard sewage systems [2]. Furthermore, upon thermal decomposition or exposure to fire, the dichloropropanoate moiety undergoes rapid cleavage to release highly corrosive hydrogen chloride (HCl) gas [3].

Quantitative Disposal Parameters

To effectively manage this compound, personnel must understand its physicochemical parameters. The following table summarizes the key data driving its disposal requirements:

ParameterValue / SpecificationOperational Implication
CAS Number 89876-44-8Required for precise RCRA manifest tracking and EHS logging.
Molecular Formula C₁₉H₃₆Cl₂O₂High carbon/chlorine ratio dictates specific thermal treatment.
Halogen Content ~19.3% (w/w)Mandates strict segregation into "Halogenated Waste" streams.
Combustion Byproducts HCl, CO, CO₂Requires incineration facilities equipped with caustic scrubbing.
Environmental Hazard Aquatic ToxicityStrict prohibition against sink, sewer, or standard landfill disposal.

Standard Operating Procedure: Routine Laboratory Disposal

Causality Focus: Mixing non-halogenated solvents with even trace amounts of a halogenated liquid legally and chemically converts the entire volume into a halogenated waste stream [4]. This drastically increases disposal costs and complicates the thermal destruction process.

  • Step 1: Strict Segregation Isolate Hexadecyl 2,2-dichloropropanoate waste exclusively in designated "Halogenated Organic Waste" containers. Never mix this compound with standard organic solvents (e.g., ethanol, acetone).

  • Step 2: Vapor-Tight Containment Utilize chemically compatible, high-density polyethylene (HDPE) or glass receptacles. The container must remain tightly sealed ("vapor-tight" and "spill-proof") at all times unless waste is actively being transferred[4]. Store the primary container within a secondary containment tray.

  • Step 3: Volume Management Do not exceed the 55-gallon hazardous waste accumulation limit within the laboratory area[4].

    • Self-Validating Check: Implement a volume-tracking log attached directly to the containment tray. Cross-reference the added volume against the container's maximum capacity before every transfer to prevent overfilling.

  • Step 4: RCRA-Compliant Labeling Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write "Hexadecyl 2,2-dichloropropanoate (Halogenated Organic Waste)"—do not use structural abbreviations or shorthand[4].

Emergency Spill Response Protocol

In the event of a localized spill, immediate containment is required to prevent environmental release and the inhalation of aerosolized particulates or vapors[2].

  • Step 1: Evacuation & Ventilation Immediately clear the immediate area. Ensure the chemical fume hood exhaust is fully operational to ventilate any volatilized degradation products[4].

  • Step 2: PPE Donning Responders must equip a particulate filter respirator (if airborne concentrations are high), chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles[2].

  • Step 3: Non-Combustible Absorption Cover the liquid spill completely with a non-combustible absorbent such as dry lime, sand, or soda ash[3].

    • Causality Focus: Combustible absorbents (like sawdust) must be avoided, as the acidic and halogenated nature of the compound's degradation products can lead to incompatible, exothermic reactions.

  • Step 4: Collection & Containment Use non-sparking tools to sweep the absorbed material into a sealable, heavy-duty plastic bag or HDPE container[4]. Label the container as "Hazardous Waste - Halogenated Spill Debris" and contact EHS for immediate pickup.

  • Step 5: Surface Decontamination Wash the affected area with water to remove any lingering residue[3].

    • Self-Validating Check: After the final water wash, apply pH indicator paper to the residual surface moisture. A neutral pH (6.5–7.5) validates the complete removal of acidic precursors.

Mechanistic Insight: The High-Temperature Incineration Pathway

Why is specialized disposal required for Hexadecyl 2,2-dichloropropanoate? The answer lies in the thermodynamics of the carbon-chlorine (C-Cl) bond.

Standard municipal incineration operates at temperatures insufficient to fully cleave the C-Cl bonds of halogenated organics. Incomplete combustion of such compounds risks the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, the EPA mandates that nonsolvent halogenated wastes be processed via high-temperature rotary kiln incineration or liquid injection incineration (>1000°C) [5].

During this high-temperature thermal destruction, the compound is completely mineralized, yielding hydrogen chloride (HCl) gas[3]. To prevent acid rain and local environmental damage, the incinerator's exhaust must pass through a caustic scrubber (typically utilizing a sodium hydroxide spray) to neutralize the HCl into benign sodium chloride (NaCl) and water[5].

G N1 Waste Generation: Hexadecyl 2,2-dichloropropanoate N2 Segregation: Halogenated Organic Waste Stream N1->N2 Identify ~19.3% Cl content N3 Containment: HDPE Vapor-Tight Receptacle N2->N3 Prevent non-halogenated mixing N4 EHS Collection & RCRA Manifesting N3->N4 Limit < 55 gal accumulation N5 Treatment: High-Temp Rotary Kiln Incineration N4->N5 Transport to permitted facility N6 Emission Control: Caustic Scrubbing (NaOH) N5->N6 Thermal C-Cl cleavage (>1000°C) N7 Environmental Release: Neutralized Exhaust (NaCl + H2O) N6->N7 HCl neutralization

Figure 1: End-to-end disposal and thermal degradation workflow for Hexadecyl 2,2-dichloropropanoate.

References

  • International Labour Organization (ILO). "ICSC 1509 - 2,2-DICHLOROPROPIONIC ACID." International Chemical Safety Cards. Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: 2,2-Dichloropropionic Acid." Right to Know Program. Available at:[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Braun Research Group. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NEPIS). Available at: [Link]

Sources

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